molecular formula C17H14N2O4S B1677831 Oxamflatin CAS No. 151720-43-3

Oxamflatin

Cat. No.: B1677831
CAS No.: 151720-43-3
M. Wt: 342.4 g/mol
InChI Key: QRPSQQUYPMFERG-LFYBBSHMSA-N
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Description

Oxamflatin is a potent, novel inhibitor of mammalian histone deacetylase (HDAC) with an IC50 value of 15.7 nM . By inhibiting HDAC, this compound causes an accumulation of acetylated histones, leading to changes in gene expression that result in morphological reversion and cell cycle arrest in the G1 phase . Its antitumor activity is demonstrated through the altered expression of genes regulating cell morphology, motility, and the cell cycle; it significantly upregulates the expression of gelsolin and the Cdk inhibitor p21WAF1/Cip1, while downregulating cyclin A and cyclin D1 . Research has shown that this compound exhibits in vitro antiproliferative effects on various mouse and human tumor cell lines and has in vivo antitumor activity . It also upregulates extracellular matrix proteins like fibronectin and can induce apoptosis, even in multidrug-resistant cells . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSQQUYPMFERG-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417739
Record name oxamflatin
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-43-3
Record name Oxamflatin
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Record name oxamflatin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxamflatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Oxamflatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes crucial to the epigenetic regulation of gene expression. By inducing hyperacetylation of histones, this compound triggers a cascade of cellular events, culminating in cell cycle arrest, induction of apoptosis, and morphological changes in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling pathways, and detailed protocols for key experimental procedures.

Introduction

This compound, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound that has demonstrated significant anti-tumor activity both in vitro and in vivo. Its primary molecular target is the family of histone deacetylases (HDACs). HDACs play a critical role in chromatin remodeling by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes, including those involved in tumor suppression and cell cycle control.

Mechanism of Action: HDAC Inhibition

The principal mechanism of action of this compound is the potent inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering the chromatin landscape and modulating gene expression.

Quantitative Inhibitory Activity

This compound has been shown to be a potent inhibitor of Class I and II HDACs. The half-maximal inhibitory concentration (IC50) values for this compound against various HDAC isoforms are summarized in the table below.

HDAC IsoformIC50 (nM)[1]
HDAC1<20
HDAC2<20
HDAC3-NCOR2 complex<10
HDAC4>10,000
HDAC5>10,000
HDAC6390
HDAC7840
HDAC8<20
HDAC9>10,000

Cellular Effects of this compound

The inhibition of HDACs by this compound triggers a series of downstream cellular events that contribute to its anti-tumor properties. These include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

This compound treatment leads to a robust cell cycle arrest, primarily at the G1 phase, in various cancer cell lines, including HeLa cells.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment results in:

  • Upregulation of p21WAF1/Cip1: p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in G1 arrest.[2][3]

  • Downregulation of Cyclin D1 and Cyclin A: These cyclins are essential for progression through the G1 and S phases of the cell cycle, respectively.[2]

  • Downregulation of c-Myc, CDK4, and E2F1: These proteins are critical for cell cycle progression and proliferation.[3][4]

The signaling pathway leading to G1 arrest is depicted in the following diagram:

G1_Arrest_Pathway cluster_histone This compound This compound HDACs HDACs This compound->HDACs inhibition Histone_Acetylation Histone Hyperacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (WAF1/Cip1) Upregulation Gene_Expression->p21 Cyclin_D1 Cyclin D1 Downregulation Gene_Expression->Cyclin_D1 CDK4_6_CyclinD CDK4/6-Cyclin D1 Complex p21->CDK4_6_CyclinD inhibition pRb pRb CDK4_6_CyclinD->pRb phosphorylation pRb_p pRb-P pRb->pRb_p E2F E2F pRb_p->E2F release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activation

This compound-induced G1 cell cycle arrest pathway.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic process is mediated primarily through the intrinsic, or mitochondrial, pathway.[5][6] Key events in this compound-induced apoptosis include:

  • Mitochondrial Membrane Perturbation: this compound treatment leads to the disruption of the mitochondrial membrane potential.

  • Bcl-2 Sensitivity: Overexpression of the anti-apoptotic protein Bcl-2 can inhibit this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.[5]

  • Caspase Activation: The apoptotic cascade involves the activation of initiator and effector caspases.

The intrinsic apoptosis pathway initiated by this compound is illustrated below:

Intrinsic_Apoptosis_Pathway This compound This compound HDACs HDACs This compound->HDACs inhibition Cellular_Stress Cellular Stress HDACs->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family Bcl-2 Family (e.g., Bcl-2) Bcl2_family->Mitochondrion inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for measuring HDAC activity and the inhibitory effect of this compound.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

    • HDAC substrate (e.g., Fluor de Lys-SIRT2, Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing Trichostatin A and trypsin for Boc-Lys(Ac)-AMC substrate)

    • This compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme controls).

    • Add the diluted this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding the Developer solution.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

    • Calculate the percent inhibition and determine the IC50 value of this compound.

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, This compound dilutions) start->prep_reagents add_enzyme Add HDAC Enzyme to plate prep_reagents->add_enzyme add_this compound Add this compound/ Vehicle add_enzyme->add_this compound pre_incubate Pre-incubate (15-30 min, 37°C) add_this compound->pre_incubate add_substrate Add HDAC Substrate pre_incubate->add_substrate incubate Incubate (1-2 h, 37°C) add_substrate->incubate add_developer Add Developer incubate->add_developer develop Develop Signal (15-30 min, RT) add_developer->develop read_fluorescence Read Fluorescence develop->read_fluorescence analyze Analyze Data (Calculate IC50) read_fluorescence->analyze end End analyze->end

HDAC activity assay workflow.
Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability after this compound treatment using the MTT assay.

  • Materials:

    • Cancer cell line (e.g., HeLa, OVCAR-5)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the analysis of cell cycle distribution following this compound treatment.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or vehicle for the desired time period.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis for p21 and Cyclin D1

This protocol details the detection of changes in p21 and Cyclin D1 protein expression after this compound treatment.

  • Materials:

    • Cancer cell line

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p21, anti-Cyclin D1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p21 (e.g., 1:1000 dilution) and Cyclin D1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a potent histone deacetylase inhibitor that exerts its anti-tumor effects through a well-defined mechanism of action. By inducing histone hyperacetylation, it alters the expression of key genes involved in cell cycle regulation and apoptosis, leading to G1 phase arrest and cell death via the intrinsic apoptotic pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted activities of this compound and similar epigenetic modulators in the context of cancer biology and drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Oxamflatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant molecule in cancer research due to its ability to induce cell differentiation, apoptosis, and growth arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, a detailed, step-by-step synthesis protocol, and key experimental methodologies for its biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Discovery and Biological Activity

This compound, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]pent-2-en-4-ynohydroxamic acid, was first identified in 1996 as a novel compound capable of reversing the malignant phenotype of K-ras-transformed NIH3T3 cells.[1] Subsequent research revealed that its potent anti-tumor activity stems from its function as a histone deacetylase (HDAC) inhibitor.[2][3][4]

This compound exhibits potent inhibitory activity against mammalian HDACs with an IC50 value of 15.7 nM.[1] This inhibition leads to the hyperacetylation of histones, which in turn modulates the expression of a variety of genes involved in cell cycle regulation and morphology.[2][3][4] Specifically, treatment with this compound has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21 and downregulate the expression of cyclin A and cyclin D1.[2][3] This alteration in gene expression leads to a G1 phase arrest in the cell cycle of treated cancer cells.[2][3]

The biological effects of this compound have been observed in a range of cancer cell lines, including those of ovarian, gastric, and colon cancer, as well as melanoma.[2][5] In these cell lines, this compound has demonstrated the ability to induce morphological changes, decrease cell viability, and inhibit DNA synthesis and cell proliferation.[5]

Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route, which relies on key reactions such as Sonogashira coupling and the formation of a hydroxamic acid from a carboxylic acid precursor.

Synthesis Workflow

Synthesis_Workflow A 3-Iodoaniline C N-(3-iodophenyl)benzenesulfonamide A->C Pyridine B Benzenesulfonyl chloride B->C E N-(3-((trimethylsilyl)ethynyl)phenyl)benzenesulfonamide C->E Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira Coupling) D Trimethylsilylacetylene D->E F N-(3-ethynylphenyl)benzenesulfonamide E->F K2CO3, MeOH H (E)-5-(3-(benzenesulfonamido)phenyl)pent-2-en-4-ynoic acid F->H Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira Coupling) G Ethyl (E)-5-bromopent-2-enoate G->H J This compound H->J EDCI, HOBt, DMF I Hydroxylamine I->J HDAC_Assay_Workflow A Prepare Assay Buffer and Reagents B Add HDAC enzyme, buffer, and this compound (or vehicle) to microplate wells A->B C Incubate at 37°C B->C D Add fluorogenic HDAC substrate C->D E Incubate at 37°C D->E F Add developer solution (e.g., trypsin) E->F G Incubate at room temperature F->G H Measure fluorescence (Excitation/Emission) G->H I Calculate % inhibition and IC50 value H->I Cell_Cycle_Analysis_Workflow A Seed and culture cells B Treat cells with this compound or vehicle for a specified time A->B C Harvest cells (trypsinization for adherent cells) B->C D Wash cells with PBS C->D E Fix cells in cold 70% ethanol D->E F Wash cells with PBS E->F G Treat with RNase A F->G H Stain with Propidium Iodide (PI) G->H I Analyze by flow cytometry H->I J Determine cell cycle distribution (G1, S, G2/M phases) I->J Oxamflatin_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression This compound This compound HDAC HDAC This compound->HDAC Histones Histones HDAC->Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation p21 p21 (CDKN1A) Acetylated_Histones->p21 Upregulation cMyc c-Myc Acetylated_Histones->cMyc Downregulation CDK4 CDK4 Acetylated_Histones->CDK4 Downregulation E2F1 E2F1 Acetylated_Histones->E2F1 Downregulation Cyclin_D1 Cyclin D1 Acetylated_Histones->Cyclin_D1 Downregulation Cyclin_A Cyclin A Acetylated_Histones->Cyclin_A Downregulation p21->CDK4 Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Rb Rb CDK4->Rb Phosphorylation G1_S_Transition G1/S Transition CDK4->G1_S_Transition E2F1->G1_S_Transition Cyclin_D1->Rb Phosphorylation Cyclin_D1->G1_S_Transition pRb p-Rb (Phosphorylated) Rb->pRb pRb->E2F1

References

Oxamflatin: A Detailed Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote chromatin condensation and transcriptional repression. The inhibition of HDACs by compounds like this compound leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. This mechanism underlies the significant anti-proliferative and pro-apoptotic effects of this compound observed in a variety of cancer cell lines, making it a compound of considerable interest in oncological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualizations of its molecular interactions.

Chemical Structure and Properties

This compound, with the chemical name (2E)-5-[3-(Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound belonging to the hydroxamic acid class of HDAC inhibitors.[1][2] Its structure features a phenylsulfonamide group linked to a pentenynamide scaffold, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2E)-5-[3-(Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid[1]
Synonyms Metacept-3[3]
CAS Number 151720-43-3[1][4]
Molecular Formula C₁₇H₁₄N₂O₄S[1][4]
Molecular Weight 342.37 g/mol [1]
SMILES O=C(NO)/C=C/C#CC1=CC=CC(NS(=O)(C2=CC=CC=C2)=O)=C1[5]
Appearance White to off-white crystalline solid[6]
Purity ≥95%[1]
Solubility Soluble in DMSO (to 25 mM), DMF (10 mg/ml), and Ethanol (0.5 mg/ml). Sparingly soluble in aqueous buffers.[3][4][6][7]
Storage Store at -20°C for long-term stability (powder stable for at least 3 years). Stock solutions in solvent can be stored at -80°C for up to 2 years.[3][5]

Biological Properties and Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of histone deacetylases. This activity leads to a cascade of downstream events that ultimately result in cell cycle arrest and apoptosis in cancer cells.

Histone Deacetylase (HDAC) Inhibition

This compound is a potent, broad-spectrum inhibitor of Class I and Class II HDACs, with a reported IC50 value of 15.7 nM.[3][7][8] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, particularly H3 and H4, which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA.[9][10] This results in a more open chromatin structure, facilitating the transcription of previously silenced genes.[11][12]

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest at the G1 phase.[11][13] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1).[11][14] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition.[11][15]

Regulation of Key Signaling Pathways

This compound's influence on the cell cycle is mediated by its impact on several key signaling proteins. Treatment with this compound has been shown to downregulate the expression of critical cell cycle regulators including c-Myc, CDK4, and E2F1.[14] The retinoblastoma protein (Rb), a key substrate of CDKs, remains in its active, hypophosphorylated state, preventing the release of E2F transcription factors and thereby halting cell cycle progression.[14]

Oxamflatin_Signaling_Pathway This compound This compound HDAC HDACs This compound->HDAC cMyc c-Myc This compound->cMyc Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression p21 p21 Gene_Expression->p21 CDK4_6 CDK4/6 p21->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation Cyclin_D Cyclin D Cyclin_D->CDK4_6 pRb p-Rb Rb->pRb E2F E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition cMyc->CDK4_6

Caption: this compound's mechanism of action leading to G1 cell cycle arrest.
Antiproliferative and Antitumor Activity

This compound has demonstrated significant antiproliferative activity against a range of human and mouse tumor cell lines.[7][11] This cytostatic effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis.[14] In vivo studies have also shown its potential as an antitumor agent.[11]

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P388Murine Leukemia0.18[16]
L1210Murine Leukemia0.17[16]
B16Murine Melanoma0.22[16]
LewisMurine Lung Carcinoma0.19[16]
Colon 26Murine Colon Adenocarcinoma0.23[16]
Lu-99Human Lung Carcinoma0.44[16]
HT-29Human Colon Adenocarcinoma0.44[16]
HeLaHuman Cervical Carcinoma0.42[16]
OVCAR-5Human Ovarian Carcinoma(nM range)[14]
SKOV-3Human Ovarian Carcinoma(nM range)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant HDAC enzyme to all wells except the negative control.

  • Incubate for 15 minutes at 37°C.

  • Add the fluorogenic HDAC substrate to all wells.

  • Incubate for 60 minutes at 37°C.

  • Add the developer solution to all wells to stop the reaction and generate the fluorescent signal.

  • Incubate for 15-30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value.

HDAC_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - HDAC enzyme - Substrate - Developer Start->Prepare_Reagents Add_this compound Add this compound to 96-well plate Prepare_Reagents->Add_this compound Add_HDAC Add HDAC enzyme Add_this compound->Add_HDAC Incubate1 Incubate (15 min, 37°C) Add_HDAC->Incubate1 Add_Substrate Add fluorogenic substrate Incubate1->Add_Substrate Incubate2 Incubate (60 min, 37°C) Add_Substrate->Incubate2 Add_Developer Add developer solution Incubate2->Add_Developer Incubate3 Incubate (15-30 min, 37°C) Add_Developer->Incubate3 Read_Fluorescence Read fluorescence (Ex: 360 nm, Em: 460 nm) Incubate3->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric HDAC inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for a specified time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).

Conclusion

This compound is a well-characterized and potent inhibitor of histone deacetylases with significant potential in cancer research. Its ability to induce histone hyperacetylation, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines, highlights its promise as a therapeutic agent. The detailed chemical, physical, and biological properties, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working with this important compound. Further investigation into the specificities of this compound for different HDAC isoforms and its efficacy in combination with other anticancer agents will be crucial in fully elucidating its therapeutic potential.

References

Oxamflatin: A Technical Guide to its Role in Gene Expression and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), belonging to a class of compounds characterized by aromatic sulfonamide and hydroxamic acid groups.[1] It demonstrates significant antitumor and cytostatic effects across a range of cancer cell lines by inducing histone hyperacetylation, which in turn modulates the expression of critical genes involved in cell cycle control, apoptosis, and cell morphology.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on gene expression profiles, and its regulatory effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound exerts its primary effect by inhibiting the enzymatic activity of Class I and II histone deacetylases.[5] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[3][6]

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation).[2][3] This process results in a more relaxed or "open" chromatin conformation, which facilitates the binding of transcriptional machinery and leads to the altered expression of various genes.[7][8] this compound's efficacy as an HDAC inhibitor has been demonstrated by the marked accumulation of acetylated histone species (H3 and H4) in treated cells.[2][3][9]

cluster_0 This compound's Core Mechanism This compound This compound HDACs Histone Deacetylases (Class I & II) This compound->HDACs Inhibits Hyperacetylation Histone Hyperacetylation This compound->Hyperacetylation Leads to AcetylGroups Acetyl Groups HDACs->AcetylGroups Removes HistoneTails Histone Tails AcetylGroups->HistoneTails Attached to Chromatin Open Chromatin Structure Hyperacetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

Figure 1: Core mechanism of HDAC inhibition by this compound.

Modulation of Gene Expression

This compound's inhibition of HDACs triggers significant changes in the transcriptional landscape of cancer cells. This involves both the upregulation of tumor suppressor genes and the downregulation of proto-oncogenes and genes essential for proliferation.[1][2]

Upregulated Genes
  • p21 (WAF1/Cip1): A primary target of this compound is the potent cyclin-dependent kinase (CDK) inhibitor p21.[1][2][3] Increased p21 expression is a key factor in the cell cycle arrest induced by this compound.[2]

  • Gelsolin: Expression of this actin-binding protein, which is involved in cell morphology, is highly augmented by this compound treatment.[2]

  • E-cadherin: this compound can induce the expression of E-cadherin, a tumor suppressor protein involved in cell adhesion, potentially limiting cancer cell invasion and metastasis.[10][11]

  • junD: The drug induces transcriptional activation of this proto-oncogene, which can also have roles in differentiation and growth arrest.[2]

Downregulated Genes
  • c-Myc: this compound downregulates the expression of this critical proto-oncogene, which is involved in cell growth and proliferation.[1][3]

  • Cyclin D1 and Cyclin A: The expression of these key cyclins, which drive progression through the G1 and S phases of the cell cycle, is decreased.[2]

  • CDK4: The expression of cyclin-dependent kinase 4, a partner for D-type cyclins, is downregulated.[1][3]

  • E2F1: This transcription factor, which is crucial for the G1/S transition, is also downregulated by this compound.[1][3]

  • HDAC1 & DNMT1: In porcine SCNT embryos, this compound was shown to downregulate HDAC1 and DNA methyltransferase 1 (DNMT1), linking its effects to broader epigenetic reprogramming.[12]

Gene Effect of this compound Function Cell Line(s) Cited Reference
p21 (WAF1/Cip1) UpregulatedCDK inhibitor, cell cycle arrestHeLa, OVCAR-5, SKOV-3[1][2]
Gelsolin UpregulatedCell morphology, actin filament modulationHeLa[2]
Cyclin E UpregulatedCell cycle progression (G1/S)HeLa[2]
E-cadherin UpregulatedCell adhesion, tumor suppressionMKN-45, HeLa[10][11]
POU5F1 UpregulatedPluripotencyPorcine SCNT Embryos[12]
c-Myc DownregulatedProto-oncogene, proliferationOVCAR-5, SKOV-3[1][3]
CDK4 DownregulatedCell cycle progression (G1)OVCAR-5, SKOV-3[1][3]
E2F1 DownregulatedTranscription factor (G1/S transition)OVCAR-5, SKOV-3[1][3]
Cyclin A DownregulatedCell cycle progression (S, G2/M)HeLa[2]
Cyclin D1 DownregulatedCell cycle progression (G1)HeLa[2]
HDAC1 DownregulatedHistone deacetylationPorcine SCNT Embryos[12]
DNMT1 DownregulatedDNA methylationPorcine SCNT Embryos[12]

Regulation of the Cell Cycle

A primary consequence of this compound-induced gene expression changes is a robust arrest of the cell cycle, predominantly at the G1 phase.[2][10] This arrest prevents cancer cells from replicating their DNA and proliferating.

The mechanism of G1 arrest is orchestrated by several key events:

  • HDAC Inhibition: this compound inhibits HDACs, leading to histone hyperacetylation.

  • p21 Upregulation: Transcription of the p21 gene is strongly induced.[1][2]

  • CDK Inhibition: The p21 protein binds to and inhibits the activity of Cyclin D/CDK4 and Cyclin E/CDK2 complexes.[13]

  • Rb Hypophosphorylation: With CDK4/2 inhibited, the Retinoblastoma protein (Rb) remains in its active, hypophosphorylated state.[1]

  • E2F1 Sequestration: Active Rb binds to the E2F1 transcription factor, preventing it from activating the genes required for S-phase entry.[1][13]

  • G1 Arrest: The combination of downregulated pro-proliferative genes (c-Myc, Cyclin D1, E2F1) and upregulated inhibitory proteins (p21) culminates in a halt at the G1 checkpoint.[1][2][3]

cluster_1 This compound's Effect on G1/S Transition cluster_genes Gene Expression Changes cluster_proteins Protein-Level Interactions This compound This compound p21_up p21 Gene (Upregulated) This compound->p21_up Induces CycD_down Cyclin D1/CDK4 Genes (Downregulated) This compound->CycD_down Represses E2F1_down E2F1 Gene (Downregulated) This compound->E2F1_down Represses p21_prot p21 Protein p21_up->p21_prot CycD_CDK4 Cyclin D / CDK4 CycD_down->CycD_CDK4 E2F1 E2F1 Protein E2F1_down->E2F1 p21_prot->CycD_CDK4 Inhibits G1_Arrest G1 Phase Arrest p21_prot->G1_Arrest Rb Rb (Active) CycD_CDK4->Rb Phosphorylates Rb_p p-Rb (Inactive) Rb->E2F1 Sequesters Rb->G1_Arrest S_Phase S-Phase Entry E2F1->S_Phase Promotes G1_Arrest->S_Phase

Figure 2: Signaling pathway for this compound-induced G1 cell cycle arrest.

Induction of Apoptosis

Beyond cytostatic effects, this compound is a potent inducer of apoptosis in various cancer cells, including endometrial and leukemia cell lines.[1][14][15] The apoptotic response is dose-dependent and involves the activation of the intrinsic (mitochondrial) pathway.[14][15]

Key features of this compound-induced apoptosis include:

  • Morphological Changes: Treated cells exhibit profound morphological changes, including nuclear condensation and fragmentation.[14]

  • Mitochondrial Disruption: A loss of mitochondrial membrane potential is observed, a hallmark of the intrinsic apoptotic pathway.[14][15]

  • Caspase Activation: The process involves the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases like PARP.[14] Overexpression of the anti-apoptotic protein Bcl-2 can inhibit this compound-induced cell death, further confirming the involvement of the mitochondrial pathway.[15]

Quantitative Data Summary

Parameter Value / Observation Cell Line(s) Assay Reference
IC50 15.7 nMNot SpecifiedHDAC Inhibition Assay[10]
Effective Concentration Nanomolar (nM) rangeOVCAR-5, SKOV-3Cell Viability / Morphology[1][3][10]
Apoptosis Induction Up to 8-fold increase in apoptotic nucleiArk2 (Endometrial Cancer)Hoechst Dye Staining[14]
Apoptosis Induction >25% of cells apoptoticArk2 (Endometrial Cancer)Flow Cytometry[14]
Cell Viability >50% decreaseHeLaMTT Assay[11]
E-cadherin mRNA Significant increase at 4 µMHeLaReal-Time PCR[11]
In vivo Antitumor Activity >67% ILS (Increase in Life Span) at 50 mg/kgB16 Melanoma (Mouse Model)Survival Study[10]

Key Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Adherent cancer cell lines (e.g., HeLa, OVCAR-5, SKOV-3) are cultured in appropriate media, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and standard antibiotics.

  • Seeding: Cells are seeded in multi-well plates or flasks and allowed to adhere for 24 hours.

  • Treatment: A stock solution of this compound is prepared in DMSO. On the day of the experiment, this stock is diluted to final working concentrations in fresh culture media. The old media is removed from the cells, and the media containing this compound (or a vehicle control, e.g., 0.1% DMSO) is added.

  • Incubation: Cells are incubated with the compound for specified time periods (e.g., 24, 48, or 72 hours) before being harvested for downstream analysis.[10]

Cell Viability (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.

  • Protocol:

    • Seed cells in a 96-well plate and treat with serial dilutions of this compound for 24-72 hours.[10][11]

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Principle: Measures the amount of a specific mRNA transcript to determine gene expression levels.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest cells and lyse them to extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).[11]

    • Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

    • Perform real-time PCR using gene-specific primers (for targets like p21, c-Myc, etc.) and a fluorescent dye (e.g., SYBR Green).

    • Quantify the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to an internal housekeeping gene (e.g., GAPDH).[1][3][16]

Cell Cycle Analysis (Flow Cytometry)
  • Principle: Measures the DNA content of individual cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with this compound and a vehicle control.

    • Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content.

    • Generate histograms to quantify the percentage of cells in the G1, S, and G2/M phases.

start Start: Cancer Cell Culture treatment Treat with this compound (vs. Vehicle Control) start->treatment path_rna RNA/Protein Analysis treatment->path_rna path_cell Cellular Phenotype Analysis treatment->path_cell rna_ext Total RNA Extraction path_rna->rna_ext protein_ext Total Protein Lysis path_rna->protein_ext mtt MTT Assay (Viability) path_cell->mtt flow Flow Cytometry (Cell Cycle / Apoptosis) path_cell->flow immuno Immunostaining (e.g., Ki-67) path_cell->immuno qpcr qRT-PCR (Gene Expression) rna_ext->qpcr wb Western Blot (Protein Levels) protein_ext->wb

Figure 3: A generalized experimental workflow for studying this compound's effects.

Conclusion

This compound is a well-characterized HDAC inhibitor that potently modulates gene expression to exert strong cytostatic and cytotoxic effects on cancer cells. Its ability to upregulate the cell cycle inhibitor p21 while simultaneously downregulating key proliferative drivers like c-Myc, cyclins, and CDKs makes it a powerful agent for inducing G1 phase arrest. Furthermore, its capacity to trigger mitochondria-mediated apoptosis highlights its therapeutic potential. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug developers investigating the utility of this compound and other HDAC inhibitors in oncology.

References

In Vitro and In Vivo Anticancer Activity of Oxamflatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin, a synthetic hydroxamic acid derivative, has emerged as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inducing histone hyperacetylation, this compound modulates the transcription of key genes involved in cell cycle control and apoptosis, leading to significant anticancer activity. This technical guide provides a comprehensive overview of the in vitro and in vivo anticancer properties of this compound, detailing its mechanism of action, effects on various cancer cell lines, and preclinical efficacy. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development of this promising anticancer agent.

Introduction

This compound, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a novel antitumor compound identified for its potent histone deacetylase (HDAC) inhibitory activity.[1] HDACs are crucial enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes that regulate cell morphology, cell cycle progression, and apoptosis.[1] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's anticancer activities and providing detailed methodologies for its study.

In Vitro Anticancer Activity

This compound has demonstrated significant antiproliferative effects against a diverse range of murine and human cancer cell lines.[1] Its primary mechanism in vitro involves the induction of cell cycle arrest, primarily at the G1 phase, and morphological changes in treated cells.[1]

Cell Viability and Proliferation

The cytotoxic and cytostatic effects of this compound have been evaluated in various cancer cell lines. While a comprehensive table of IC50 values is not consistently available across published literature, the compound has shown potent activity in the nanomolar to low micromolar range.

Cell LineCancer TypeIC50 (nM)Reference
Not SpecifiedNot Specified15.7(Kim et al., 1999)

Note: The specific cell line for the 15.7 nM IC50 value is not explicitly stated in the available literature.

In HeLa cervical cancer cells, treatment with this compound at concentrations of 6 µM and 8 µM resulted in a greater than 50% decrease in cell viability. Furthermore, this compound has been shown to induce morphological changes and decrease cell viability in OVCAR-5 and SKOV-3 ovarian cancer cell lines in the nanomolar range.[2]

Cell Cycle Analysis

A hallmark of this compound's in vitro activity is its ability to induce cell cycle arrest. In HeLa cells, treatment with this compound leads to a significant arrest of the cell cycle in the G1 phase.[1] This is attributed to the altered expression of key cell cycle regulatory proteins.

Specific quantitative data on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment in HeLa cells is not available in the reviewed literature.

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the antitumor efficacy of this compound in a mouse model of melanoma.

B16 Melanoma Model

In vivo studies using a B16 melanoma mouse model have shown that this compound can significantly inhibit tumor growth.[1] While specific data on tumor volume and weight reduction are not detailed in the available literature, the studies report a notable increase in the survival of treated mice.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. This leads to a cascade of downstream events that ultimately result in cell cycle arrest and inhibition of tumor growth.

Histone Deacetylase (HDAC) Inhibition

As a potent HDAC inhibitor, this compound treatment leads to the accumulation of acetylated histones within cancer cells.[1] This epigenetic modification alters chromatin structure, making it more accessible for transcription factors and leading to changes in gene expression.

Modulation of Cell Cycle and Apoptotic Proteins

The inhibition of HDACs by this compound results in the altered expression of several key proteins that regulate the cell cycle:

  • Upregulation of p21WAF1/Cip1: p21 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in G1 cell cycle arrest.[1][2]

  • Upregulation of Gelsolin and Cyclin E: These proteins are involved in cytoskeletal regulation and cell cycle progression.[1]

  • Downregulation of Cyclin A and Cyclin D1: These cyclins are essential for progression through the S and G1 phases of the cell cycle, respectively.[1]

  • Downregulation of c-Myc, CDK4, and E2F1: These are key regulators of cell proliferation and cell cycle progression.[2]

  • Decreased Phosphorylation of Retinoblastoma protein (Rb): Hypophosphorylated Rb binds to the transcription factor E2F1, preventing the expression of genes required for S-phase entry.[2]

The interplay of these protein modulations contributes to the observed G1 phase cell cycle arrest and antiproliferative effects of this compound.

This compound Signaling Pathway This compound This compound HDAC HDAC This compound->HDAC inhibits Acetylated_Histones Acetylated Histones Histones Histones HDAC->Histones deacetylates Histones->Acetylated_Histones acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression p21 p21 (up) Gene_Expression->p21 cMyc c-Myc (down) Gene_Expression->cMyc CDK4 CDK4 (down) Gene_Expression->CDK4 E2F1 E2F1 (down) Gene_Expression->E2F1 Rb_p Rb Phosphorylation (down) Gene_Expression->Rb_p Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest cMyc->Cell_Cycle_Arrest CDK4->Cell_Cycle_Arrest E2F1->Cell_Cycle_Arrest Rb_p->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

In Vitro Cell Viability (MTT Assay)

This protocol is a general guideline for assessing cell viability upon treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, OVCAR-5, SKOV-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general framework for detecting changes in protein expression in response to this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-c-Myc, anti-CDK4, anti-E2F1, anti-phospho-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound is a potent HDAC inhibitor with significant in vitro and in vivo anticancer activity. Its ability to induce cell cycle arrest and modulate the expression of key regulatory proteins makes it a compelling candidate for further investigation as a therapeutic agent for various malignancies. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the promising anticancer properties of this compound. Further studies are warranted to establish a more comprehensive profile of its IC50 values across a wider range of cancer cell lines and to obtain more detailed quantitative data from in vivo efficacy studies.

References

Oxamflatin: A Deep Dive into its Anti-Cancer Mechanisms of Cell Differentiation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of oxamflatin, a potent histone deacetylase (HDAC) inhibitor, and its effects on cancer cell differentiation and apoptosis. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological pathways.

Executive Summary

This compound, a hydroxamic acid derivative, demonstrates significant anti-tumor activity across a range of cancer cell lines. Its primary mechanism of action is the inhibition of histone deacetylases, leading to histone hyperacetylation and subsequent alterations in gene expression. These changes drive cancer cells toward differentiation and programmed cell death (apoptosis). This guide elucidates the molecular pathways influenced by this compound, providing a comprehensive resource for understanding its therapeutic potential.

Mechanism of Action: HDAC Inhibition

This compound is a potent inhibitor of mammalian histone deacetylases with an IC50 value of 15.7 nM.[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more open chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[1][2]

Effects on Cancer Cell Proliferation and Viability

This compound exhibits antiproliferative activity against a variety of mouse and human tumor cell lines, including HeLa (cervical cancer), OVCAR-5 and SKOV-3 (ovarian cancer), and MKN-45 (gastric cancer).[1][2][3] Treatment with this compound leads to a dose-dependent decrease in cell viability.[1][3]

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer> 50% viability reduction at 6 & 8 µM[3]
OVCAR-5Ovarian CancerEffective in nM range[4]
SKOV-3Ovarian CancerEffective in nM range[4]
MKN-45Gastric CancerViability reduced[1]

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the effective concentrations of this compound that inhibit the growth and viability of different cancer cell lines.

Induction of Cell Cycle Arrest

A hallmark of this compound's anti-cancer activity is its ability to induce cell cycle arrest, primarily at the G1 phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins.

  • Upregulation of p21WAF1/Cip1: this compound significantly augments the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 plays a crucial role in halting the cell cycle at the G1/S checkpoint.

  • Downregulation of Cyclins and CDKs: The expression of cyclin A and cyclin D1 is decreased following this compound treatment.[2] Additionally, in ovarian cancer cell lines, this compound has been shown to downregulate CDK4.[4]

This compound This compound HDAC HDAC Inhibition This compound->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation p21 p21 (WAF1/Cip1) Expression ↑ Histone_Acetylation->p21 Cyclin_D1_CDK4 Cyclin D1/CDK4 Expression ↓ Histone_Acetylation->Cyclin_D1_CDK4 G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest Rb Rb Phosphorylation ↓ Cyclin_D1_CDK4->Rb Cyclin_D1_CDK4->G1_Arrest E2F1 E2F1 Expression ↓ Rb->E2F1 E2F1->G1_Arrest

Figure 1: this compound-Induced G1 Cell Cycle Arrest Pathway. This diagram illustrates how this compound's inhibition of HDACs leads to the upregulation of p21 and downregulation of key G1-phase proteins, resulting in cell cycle arrest.

Induction of Apoptosis

This compound induces programmed cell death in cancer cells through the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and the activation of a cascade of caspases.

  • Modulation of Bcl-2 Family Proteins: While direct quantitative data on this compound's effect on all Bcl-2 family members is limited, the intrinsic pathway is known to be regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Caspase Activation: Administration of this compound leads to the cleavage of caspase-8, and caspase-9, indicating the activation of both initiator and executioner caspases.[5]

This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Mitochondria Mitochondrial Dysfunction Gene_Expression->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Executioner Caspases (e.g., Caspase-3) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-Induced Intrinsic Apoptotic Pathway. This diagram outlines the key steps in this compound-induced apoptosis, starting from HDAC inhibition and culminating in programmed cell death.

Promotion of Cancer Cell Differentiation

This compound induces morphological changes in cancer cells, often leading to a reversion of the malignant phenotype to a more normal one.[2] In HeLa cells, this is characterized by an elongated cell shape with filamentous protrusions.[6]

  • Induction of Differentiation Markers: In leukemic cell lines, HDAC inhibitors have been shown to upregulate the myeloid differentiation marker CD11b.[7] While specific data for this compound is emerging, its action as an HDAC inhibitor suggests a similar potential.

  • Modulation of Gene Expression: this compound augments the expression of gelsolin, a protein involved in cell morphology and motility.[2] It also upregulates E-cadherin expression in HeLa cells in a time- and concentration-dependent manner, which is associated with a less invasive phenotype.[3]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p21, c-Myc, Bcl-2, Bax) overnight at 4°C. Recommended antibody dilutions for c-Myc are 1:1000 to 1:10000.[8][9]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed Cancer Cells B Treat with this compound A->B C Cell Viability (MTT Assay) B->C D Cell Cycle (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F Gene Expression (qPCR) B->F

Figure 3: General Experimental Workflow. This diagram shows a typical workflow for studying the effects of this compound on cancer cells, from cell culture and treatment to various downstream analyses.

Conclusion

This compound demonstrates significant promise as an anti-cancer agent through its potent inhibition of HDACs. By inducing cell cycle arrest, promoting apoptosis, and driving cellular differentiation, this compound effectively targets multiple facets of cancer cell pathobiology. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound and other HDAC inhibitors as cancer therapeutics. Further investigation is warranted to fully elucidate its efficacy across a broader range of malignancies and to optimize its clinical application.

References

Target Identification and Validation for Oxamflatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin is a potent anti-tumor compound that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the methodologies for the identification and validation of its molecular targets. The primary aim is to equip researchers with the necessary information to investigate the mechanism of action of this compound and similar compounds. This document details experimental protocols for target identification via affinity chromatography and target validation through enzymatic assays and genetic approaches. Furthermore, it presents the known quantitative data for this compound and illustrates key cellular pathways affected by its activity.

Introduction to this compound

This compound, with the chemical formula (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound recognized for its anti-proliferative and differentiation-inducing properties in a variety of cancer cell lines.[5] It belongs to the class of hydroxamic acid-containing compounds, a common feature among many HDAC inhibitors.[2][3] The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][5]

HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[5]

Target Identification: Unraveling the Molecular Interactions of this compound

The primary target of this compound has been identified as histone deacetylases (HDACs).[1][5] Specifically, it is known to inhibit class I and II HDACs.[6] The initial discovery of its HDAC inhibitory activity was suggested by the similar phenotypic changes induced in HeLa cells by this compound and Trichostatin A (TSA), a well-characterized HDAC inhibitor.[5]

Affinity Chromatography-Based Target Identification

A powerful and unbiased method to identify the protein targets of a small molecule is affinity chromatography. This technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.

This protocol outlines a general workflow for identifying the targets of a compound like this compound using photo-affinity chromatography. This method utilizes a modified version of the compound that can be covalently cross-linked to its target upon UV irradiation.

  • Synthesis of a Photo-Affinity Probe:

    • Synthesize a derivative of this compound containing a photoreactive group (e.g., a benzophenone or diazirine) and an affinity tag (e.g., biotin). The linker connecting these moieties to the core this compound structure should be of sufficient length to minimize steric hindrance.

  • Preparation of Cell Lysate:

    • Culture the cells of interest (e.g., a cancer cell line sensitive to this compound) to a sufficient density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation and UV Cross-linking:

    • Incubate the clarified cell lysate with the this compound photo-affinity probe.

    • As a negative control, incubate a separate aliquot of the lysate with an excess of free, unmodified this compound to competitively inhibit the binding of the probe to its specific targets.

    • Irradiate the samples with UV light (typically 350-365 nm) to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Purification:

    • Add streptavidin-conjugated beads (e.g., agarose or magnetic beads) to the lysates to capture the biotin-tagged probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., by Coomassie or silver staining) and excise the bands that are present in the experimental sample but absent or significantly reduced in the competitive control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Target Validation: Confirming the Biological Relevance of HDAC Inhibition

Once a putative target is identified, it is crucial to validate that the compound's biological effects are indeed mediated through this target. For this compound, this involves confirming its inhibitory effect on HDAC activity and demonstrating that this inhibition leads to the observed cellular phenotypes.

In Vitro HDAC Activity Assay

The most direct way to validate HDAC inhibition is through an in vitro enzymatic assay. This assay measures the ability of the compound to inhibit the deacetylase activity of purified HDAC enzymes.

This protocol describes a common fluorescence-based assay to measure HDAC activity.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (specific isoforms can be tested for selectivity).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin in a buffer containing a potent HDAC inhibitor like TSA to stop the reaction).

    • This compound stock solution (dissolved in DMSO).

    • 96-well black microplate.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the wells of the microplate, add the HDAC enzyme and the different concentrations of this compound (and a DMSO control).

    • Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

    • Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement and Downstream Effects

To confirm that this compound engages HDACs within a cellular context, one can measure the acetylation status of histones and other known HDAC substrates.

  • Cell Treatment and Lysis:

    • Treat the cells of interest with various concentrations of this compound for a specific duration.

    • Harvest and lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-total H3).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the acetylated histone signal with increasing concentrations of this compound indicates target engagement.

Genetic Validation

Genetic approaches, such as siRNA-mediated knockdown, can be used to mimic the effect of the inhibitor and validate that the observed phenotype is a direct result of inhibiting the target.

  • siRNA Transfection:

    • Transfect the cells of interest with siRNAs specifically targeting the HDAC isoform(s) inhibited by this compound. Use a non-targeting siRNA as a negative control.

  • Phenotypic Analysis:

    • After a sufficient incubation period to allow for target knockdown (typically 48-72 hours), assess the cellular phenotype. This could include measuring cell viability, cell cycle progression, or apoptosis.

  • Comparison with this compound Treatment:

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueTarget/Cell LineReference
HDAC Inhibition IC50 15.7 nM(Not specified)[1]
Effect on Cell Viability Concentration-dependent decreaseOVCAR-5 and SKOV-3 ovarian cancer cells[2]
Effect on DNA Synthesis Significant inhibitionOVCAR-5 and SKOV-3 ovarian cancer cells[2]
Effect on E-cadherin Expression Increased expressionMKN-45 gastric cancer cells[7]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows for its target identification and validation are provided below.

Oxamflatin_Signaling_Pathway cluster_0 This compound This compound HDACs HDACs (Class I & II) This compound->HDACs inhibits Histones Histones HDACs->Histones deacetylates Acetylated_Histones Acetylated Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression p21 p21 (upregulated) Gene_Expression->p21 Gelsolin Gelsolin (upregulated) Gene_Expression->Gelsolin cMyc c-Myc (downregulated) Gene_Expression->cMyc CDK4 CDK4 (downregulated) Gene_Expression->CDK4 E2F1 E2F1 (downregulated) Gene_Expression->E2F1 Cell_Cycle_Arrest Cell Cycle Arrest (G1) p21->Cell_Cycle_Arrest cMyc->Cell_Cycle_Arrest CDK4->Cell_Cycle_Arrest E2F1->Cell_Cycle_Arrest Anti_Tumor_Effects Anti-Tumor Effects Cell_Cycle_Arrest->Anti_Tumor_Effects Apoptosis Apoptosis Apoptosis->Anti_Tumor_Effects

Caption: Signaling pathway of this compound.

Target_Identification_Workflow start Start: Bioactive Compound (this compound) synthesis Synthesize Photo-Affinity Probe start->synthesis incubation Incubate Lysate with Probe (+/- Competitor) synthesis->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation crosslinking UV Cross-linking incubation->crosslinking pull_down Affinity Pull-down (Streptavidin Beads) crosslinking->pull_down sds_page SDS-PAGE pull_down->sds_page band_excision Excise Specific Bands sds_page->band_excision mass_spec Protein ID by Mass Spectrometry band_excision->mass_spec target_id Putative Target(s) Identified mass_spec->target_id

Caption: Workflow for target identification.

Target_Validation_Workflow start Start: Putative Target (HDACs) biochemical_validation Biochemical Validation start->biochemical_validation cellular_validation Cellular Validation start->cellular_validation genetic_validation Genetic Validation start->genetic_validation hdac_assay In Vitro HDAC Activity Assay (Determine IC50) biochemical_validation->hdac_assay western_blot Western Blot for Acetylated Histones cellular_validation->western_blot phenotype_assay Cellular Phenotype Assays (Viability, Cell Cycle, Apoptosis) cellular_validation->phenotype_assay sirna siRNA Knockdown of Target genetic_validation->sirna validated_target Validated Target hdac_assay->validated_target western_blot->validated_target phenotype_comparison Compare Phenotypes (siRNA vs. This compound) phenotype_assay->phenotype_comparison sirna->phenotype_comparison phenotype_comparison->validated_target

References

Oxamflatin's Impact on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and modulation of gene transcription. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on histone acetylation and gene expression, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways.

Introduction

Histone acetylation is a key epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The acetylation of lysine residues on the N-terminal tails of histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, thereby weakening the interaction between histones and DNA. This leads to a more open chromatin conformation, facilitating the access of transcription factors and the transcriptional machinery to DNA. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction and transcriptional repression.

An imbalance in the activities of HATs and HDACs is associated with various diseases, including cancer. HDAC inhibitors have emerged as a promising class of therapeutic agents due to their ability to reactivate silenced tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

This compound is a hydroxamic acid-containing compound that has been identified as a potent inhibitor of class I and II HDACs.[1][2] Its ability to induce histone hyperacetylation and modulate the expression of genes involved in cell cycle control and apoptosis makes it a valuable tool for research and a potential candidate for drug development.[3][4]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of histone deacetylases. The hydroxamic acid moiety in its structure chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[5] This inhibition leads to an accumulation of acetylated histones, particularly histones H3 and H4, within the cell.[3][6] The increased acetylation of histone tails alters chromatin structure, leading to the modulation of gene expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its impact on histone acetylation and gene expression.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformIC50 (nM)Reference
Overall HDACs15.7[1]
HDAC1<20[1]
HDAC2<20[1]
HDAC3-NCOR2 complex<10[1]
HDAC6390[1]
HDAC7840[1]
HDAC8<20[1]

Table 2: Effects of this compound on Histone Acetylation and Gene Expression

ParameterEffectCell Line/SystemQuantitative ChangeReference
Histone H3 AcetylationIncreasePorcine SCNT EmbryosHyperacetylation at H3K9[7][8]
Histone H4 AcetylationIncreasePorcine SCNT EmbryosHyperacetylation at H4K5[7][8]
HIV-1 LTR AcetylationIncreaseLatently infected Jurkat T cellsIncreased H3 and H4 acetylation[6]
p21 (WAF1/Cip1) ExpressionUpregulationHeLa, OVCAR-5, SKOV-3 cellsHighly augmented/Upregulated[3][4]
c-Myc ExpressionDownregulationOVCAR-5, SKOV-3 cellsDownregulated[4]
CDK4 ExpressionDownregulationOVCAR-5, SKOV-3 cellsDownregulated[4]
E2F1 ExpressionDownregulationOVCAR-5, SKOV-3 cellsDownregulated[4]
HIV-1 Gene ExpressionActivationLatently infected Jurkat T cells2-17 fold increase[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

oxamflatin_pathway This compound This compound HDACs HDACs (Class I & II) This compound->HDACs Inhibition Histones Histones (H3, H4) HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones (H3K9ac, H4K5ac) ↑ Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 ↑ GeneExpression->p21 cMyc c-Myc ↓ GeneExpression->cMyc CDK4 CDK4 ↓ GeneExpression->CDK4 E2F1 E2F1 ↓ GeneExpression->E2F1 CellCycleArrest Cell Cycle Arrest (G1/G2-M) p21->CellCycleArrest cMyc->CellCycleArrest Rb Rb Phosphorylation ↓ CDK4->Rb E2F1->CellCycleArrest Rb->CellCycleArrest Antitumor Antitumor Effects CellCycleArrest->Antitumor

This compound's signaling pathway leading to antitumor effects.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., HeLa, OVCAR-5) OxamflatinTreatment 2. This compound Treatment (Dose-response & Time-course) CellCulture->OxamflatinTreatment HDACAssay 3a. HDAC Activity Assay OxamflatinTreatment->HDACAssay WesternBlot 3b. Western Blot (Histone Acetylation, Protein Expression) OxamflatinTreatment->WesternBlot ChIP 3c. Chromatin Immunoprecipitation (ChIP) (Locus-specific Acetylation) OxamflatinTreatment->ChIP qPCR 3d. RT-qPCR (Gene Expression Analysis) OxamflatinTreatment->qPCR DataAnalysis 4. Data Analysis & Interpretation HDACAssay->DataAnalysis WesternBlot->DataAnalysis ChIP->DataAnalysis qPCR->DataAnalysis

A typical experimental workflow for studying this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on histone acetylation.

In Vitro HDAC Inhibition Assay

This protocol is for determining the IC50 value of this compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing Trichostatin A and trypsin

  • This compound stock solution (in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of Histone Acetylation

This protocol is for assessing the levels of acetylated histones in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Harvest cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., Histone H3 or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for determining the association of acetylated histones with specific gene promoters.

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • ChIP dilution buffer

  • Primary antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, normal IgG as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting specific gene promoters (e.g., p21 promoter)

Procedure:

  • Treat cells with this compound or vehicle.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and shear the chromatin by sonication to an average fragment size of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with specific antibodies (or IgG) overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating in the presence of NaCl.

  • Digest the proteins with proteinase K.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the gene of interest.

Conclusion

This compound is a valuable research tool for studying the role of histone acetylation in various biological processes. Its potent inhibitory activity against class I and II HDACs leads to a significant increase in histone acetylation, resulting in the modulation of gene expression and downstream cellular effects such as cell cycle arrest and antitumor activity. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the epigenetic impact of this compound. Further investigation into the isoform-specific effects and the full range of downstream targets of this compound will continue to enhance our understanding of its therapeutic potential.

References

Oxamflatin: A Technical Guide to Preliminary Studies in Leukemia and Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary research on Oxamflatin, a potent histone deacetylase (HDAC) inhibitor, and its potential applications in oncology. It consolidates key findings from preclinical studies in both solid tumors and hematological malignancies, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies employed.

Introduction to this compound

This compound, also known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound featuring aromatic sulfonamide and hydroxamic acid groups.[1][2] It has emerged as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][3] By targeting HDACs, this compound represents a promising avenue for therapeutic intervention in various cancers, including both solid tumors and hematological malignancies.[1][4]

Core Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][5] An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), is often observed in cancer, resulting in the silencing of tumor suppressor genes.[4][5]

This compound functions by inhibiting the activity of class I and II HDACs.[6] Its hydroxamic acid group chelates the zinc ion in the active site of the HDAC enzyme, blocking its deacetylase function.[7] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and facilitates the transcription of previously silenced genes.[1][3]

The downstream consequences of this compound-induced HDAC inhibition include:

  • Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G1 phase.[3] This is achieved by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and downregulating key cell cycle progression proteins such as CDK4, E2F1, Cyclin A, and Cyclin D1.[2][3]

  • Induction of Apoptosis: In some cancer cell lines, this compound treatment leads to the activation of apoptotic cascades.[6]

  • Transcriptional Reprogramming: The compound alters the expression of numerous genes involved in cell morphology, proliferation, and survival, including the upregulation of gelsolin and cyclin E.[3] It also downregulates the expression of oncogenes like c-Myc.[2]

G cluster_0 cluster_1 cluster_2 This compound This compound HDAC HDAC (Class I/II) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin RelaxedChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->RelaxedChromatin p21 p21 (Upregulated) RelaxedChromatin->p21 Activates Transcription cMyc c-Myc, CDK4, E2F1 (Downregulated) RelaxedChromatin->cMyc Represses Transcription CellCycleArrest G1 Cell Cycle Arrest Inhibition of Proliferation p21->CellCycleArrest cMyc->CellCycleArrest

Fig 1. This compound's mechanism of action as an HDAC inhibitor.

Preclinical Studies in Solid Tumors

This compound has demonstrated significant anti-tumor activity across a range of solid tumor cell lines in preclinical studies.[2][3] Its effects are primarily cytostatic, leading to the inhibition of cell proliferation and changes in cell morphology.[2]

In Vitro Efficacy

Studies have documented the potent effects of this compound in various human cancer cell lines. In ovarian cancer cell lines (OVCAR-5 and SKOV-3), treatment in the nanomolar range induced morphological changes and decreased cell viability.[1][2] In cervical cancer cells (HeLa), it caused an elongated cell shape and arrested the cell cycle in the G1 phase.[3] Furthermore, this compound was found to induce E-cadherin expression in the MKN-45 gastric cancer cell line.[8]

Cancer Type Cell Line(s) Observed Effects IC50
Ovarian CancerOVCAR-5, SKOV-3Morphological changes, decreased viability, inhibition of DNA synthesis & proliferation.[1][2]Not specified
Cervical CancerHeLaElongated cell shape, G1 phase cell cycle arrest.[3]Not specified
Gastric CancerMKN-45Induced E-cadherin expression, reduced cell viability.[8]Not specified
GeneralNot specifiedPotent HDAC inhibition.[8]15.7 nM

Table 1: Summary of In Vitro Efficacy of this compound in Solid Tumor Cell Lines.

In Vivo Efficacy

The in vivo anti-tumor potential of this compound was evaluated in a B16 melanoma model.[3][8]

Animal Model Tumor Type Dosage Regimen Primary Outcome
BDF1 MiceB16 Melanoma20 mg/kg (intraperitoneal, 6 injections)38% Increased Life Span (ILS).[8]
BDF1 MiceB16 Melanoma50 mg/kg (intraperitoneal, 6 injections)>67% Increased Life Span (ILS), with one mouse surviving over 60 days.[8]

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model.

Notably, no significant side effects, such as body weight loss, were observed at doses up to 50 mg/kg, suggesting a favorable preliminary safety profile.[8]

Preliminary Studies in Hematological Malignancies

While specific studies focusing solely on this compound in leukemia are not extensively detailed in the initial literature search, HDAC inhibitors as a class have shown potent cytostatic and apoptotic activities in various hematologic cancer cells.[2][9] The mechanism of action, involving the re-expression of silenced tumor suppressor genes, is highly relevant for leukemias, which are often driven by epigenetic dysregulation.[9] this compound is categorized as a potent HDAC inhibitor for hematological malignancies, and its demonstrated ability to modulate key cell cycle and oncogenic pathways suggests its potential therapeutic utility in this context.[1] Further preclinical studies are warranted to define its specific efficacy in various leukemia subtypes, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[9][10]

Experimental Protocols

The following sections detail the methodologies cited in the preliminary studies of this compound.

In Vitro Cell-Based Assays

G cluster_assays Endpoint Assays start Cancer Cell Lines (e.g., OVCAR-5, HeLa) treat Treat with this compound (various concentrations) start->treat prolif Proliferation/Viability (BrdU, Ki-67, Cell Counting) treat->prolif morph Morphology (Microscopy) treat->morph cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle expression Gene/Protein Expression (RT-PCR, Western Blot) treat->expression data Data Analysis (IC50, Statistical Significance) prolif->data morph->data cycle->data expression->data conclusion Determine Anti-Tumor Efficacy data->conclusion G cluster_proteins Cell Cycle Regulators This compound This compound HDACi HDAC Inhibition This compound->HDACi p21 p21 ↑ HDACi->p21 CDK4 CDK4 ↓ Cyclin D1 ↓ HDACi->CDK4 E2F1 E2F1 ↓ HDACi->E2F1 G1_S G1-S Transition BLOCKED p21->G1_S Inhibits Rb Rb (active, hypophosphorylated) CDK4->Rb Phosphorylates (Inhibited) Rb->E2F1 Sequesters E2F1->G1_S Promotes (Inhibited)

References

Methodological & Application

Application Notes and Protocols: Oxamflatin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and use of Oxamflatin in cell culture experiments. This compound is a potent inhibitor of histone deacetylases (HDACs) and is a valuable tool for studying the epigenetic regulation of gene expression and its role in cancer biology.[1][2]

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₇H₁₄N₂O₄S[3][4]
Molecular Weight 342.4 g/mol [4]
Appearance White to off-white crystalline solid[3]
Purity ≥95% by HPLC[3][4]
CAS Number 151720-43-3[3][4]

Solubility

This compound is sparingly soluble in aqueous buffers.[3] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). The solubility in various organic solvents is detailed in the table below.

SolventSolubility
DMSO 5 mg/mL to 125 mg/mL[3][5][6][7]
DMF 10 mg/mL[3][6]
Ethanol 0.5 mg/mL[3][6]

Mechanism of Action: HDAC Inhibition

This compound is a potent inhibitor of mammalian histone deacetylases (HDACs) with an IC₅₀ of 15.7 nM.[3][4][8] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure, facilitating gene expression.[1][9] This re-expression of silenced genes, including tumor suppressor genes, can lead to cell cycle arrest, changes in cell morphology, and apoptosis in cancer cells.[1][9]

HDAC_Inhibition_Pathway This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin RelaxedChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->RelaxedChromatin GeneExpression Tumor Suppressor Gene Expression RelaxedChromatin->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis, Morphological Changes GeneExpression->CellularEffects

Mechanism of action of this compound as an HDAC inhibitor.

Experimental Protocols

The following protocols provide a general guideline for preparing and using this compound in cell culture.

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • To prepare a 10 mM stock solution, add 292.1 µL of DMSO to 1 mg of this compound (MW: 342.4 g/mol ).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication may aid in dissolution.[5][7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage and Stability:

    • Store the solid form of this compound at or below -20°C, where it is stable for at least 12 months.[3]

    • Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[8]

    • Aqueous solutions of this compound should not be stored for more than one day.[3]

Preparation of Working Solutions for Cell Treatment
  • Materials:

    • Concentrated this compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the concentrated this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Experimental_Workflow start Start: Solid this compound dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute working Working Solution (µM concentrations) dilute->working treat Treat Cells in Culture working->treat assay Perform Downstream Assays (e.g., Viability, Western Blot, PCR) treat->assay

Workflow for preparing this compound for cell culture.

Recommended Working Concentrations

The optimal working concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. The table below provides a summary of effective concentrations reported in the literature.

Cell LineAssayEffective ConcentrationReference
HeLaCell Cycle Arrest1 mg/ml[5]
OVCAR-5 and SKOV-3Morphological Changes, Decreased ViabilityNanomolar range[8]
HeLaDecreased Cell Viability6-8 µM[10]
Porcine SCNT EmbryosImproved Blastocyst Formation1 µM[11]
Various Cancer Cell LinesAntiproliferative ActivityVaries[9]

General Considerations

  • Cell Culture Conditions: Cells should be in the logarithmic growth phase and at an appropriate confluency before treatment with this compound.

  • Incubation Time: The duration of treatment with this compound will depend on the specific experiment and can range from a few hours to several days.[7]

  • Safety Precautions: Handle this compound and DMSO with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamflatin is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Inhibition of HDACs by agents such as this compound results in histone hyperacetylation, a state associated with chromatin relaxation and the activation of gene transcription. This modulation of gene expression underlies the observed anti-tumor activities of this compound, which include the induction of cell cycle arrest, differentiation, and apoptosis in various cancer cell lines. These application notes provide recommended concentrations and detailed protocols for the use of this compound in common in vitro assays.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Assays

Assay TypeCell Line/SystemRecommended Concentration RangeIncubation TimeKey Findings
HDAC Inhibition Assay Enzyme Assay10 nM - 1 µM15 - 60 minIC50 of 15.7 nM.[1]
Cell Viability/Cytotoxicity (e.g., MTT Assay) Various Cancer Cell Lines10 nM - 100 µM48 - 72 hoursAntiproliferative activity observed.[1]
Morphological Analysis OVCAR-5, SKOV-3Nanomolar (nM) range24 - 72 hoursInduction of morphological changes.[2]
Cell Cycle Analysis HeLaConcentration-dependent24 - 48 hoursArrest at G1 phase.[1][3]
Western Blotting OVCAR-5, SKOV-3, HeLa100 nM - 1 µM24 - 48 hoursUpregulation of p21, downregulation of c-Myc, CDK4, E2F1.[2][3]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
P388Leukemia0.23
HL-60Leukemia0.31
B16Melanoma0.42
HT-29Colon0.58
HeLaCervical0.67
Lu-99Lung0.85

Signaling Pathway

This compound, as a histone deacetylase (HDAC) inhibitor, functions by preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of various genes. A key target of this regulation is the cell cycle machinery. The increased gene expression includes the upregulation of the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of cyclin-dependent kinase 4 (CDK4), a crucial enzyme for cell cycle progression from the G1 to the S phase. Concurrently, this compound treatment leads to the downregulation of the proto-oncogene c-Myc and the transcription factor E2F1, both of which are critical for promoting cell proliferation. The culmination of these molecular events is an arrest of the cell cycle at the G1 phase.

Oxamflatin_Signaling_Pathway This compound Signaling Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes p21 p21 (Upregulated) Gene_Expression->p21 cMyc c-Myc (Downregulated) Gene_Expression->cMyc E2F1 E2F1 (Downregulated) Gene_Expression->E2F1 CDK4 CDK4 (Inhibited) p21->CDK4 Inhibits G1_Arrest G1 Phase Cell Cycle Arrest CDK4->G1_Arrest Leads to

Caption: this compound inhibits HDAC, leading to altered gene expression and G1 cell cycle arrest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

HDAC Activity Assay (Colorimetric)

This protocol is based on commercially available HDAC activity assay kits and should be adapted according to the manufacturer's instructions.

Materials:

  • Nuclear extract from cells treated with or without this compound

  • HDAC Assay Buffer

  • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution

  • Stop solution

  • 96-well microplate (black or clear, depending on the kit)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Nuclear Extraction: Isolate nuclear extracts from control and this compound-treated cells using a commercial nuclear extraction kit or a standard laboratory protocol. Determine the protein concentration of the nuclear extracts.

  • Assay Setup: In a 96-well plate, add the appropriate amount of nuclear extract (e.g., 10-20 µg) to each well. Include a positive control (e.g., HeLa nuclear extract) and a negative control (no extract).

  • Inhibitor Addition: For inhibitor studies, pre-incubate the nuclear extracts with various concentrations of this compound (e.g., 10 nM to 1 µM) for 15-30 minutes at 37°C.

  • Substrate Addition: Add the HDAC substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to each well and incubate at 37°C for 15-30 minutes. This step generates a fluorescent or colorimetric signal.

  • Stopping the Reaction: Add the stop solution to each well.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the HDAC activity as the rate of signal generation per microgram of protein. For inhibition studies, plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Western Blotting for Protein Expression Analysis

This protocol provides a general workflow for analyzing changes in protein expression following this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-c-Myc, anti-CDK4, anti-E2F1, anti-acetylated histone H3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of this compound (e.g., 100 nM to 1 µM) for a specified time (e.g., 24 or 48 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.

Experimental_Workflow General In Vitro Experimental Workflow for this compound start Start: Cell Culture treatment Treat cells with This compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability hdac_activity HDAC Activity Assay treatment->hdac_activity western_blot Western Blot Analysis treatment->western_blot ic50_viability Determine IC50 for Cell Viability viability->ic50_viability ic50_hdac Determine IC50 for HDAC Inhibition hdac_activity->ic50_hdac protein_expression Analyze Protein Expression (p21, c-Myc, CDK4, E2F1) western_blot->protein_expression

Caption: A typical workflow for studying this compound's in vitro effects.

References

Application Notes and Protocols: Utilizing Oxamflatin in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of oxamflatin, a potent histone deacetylase (HDAC) inhibitor, in combination with standard chemotherapy agents. The protocols outlined below are designed to guide researchers in evaluating the synergistic or additive effects of this compound with other cytotoxic drugs, with a focus on cisplatin, paclitaxel, and doxorubicin.

Introduction to this compound

This compound is a hydroxamic acid-based compound that potently inhibits mammalian histone deacetylases (HDACs) with an IC50 value of 15.7 nM.[1][2] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, altering chromatin structure and gene expression.[3] This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] Specifically, this compound has been shown to upregulate the cyclin-dependent kinase inhibitor p21 and downregulate the expression of c-Myc, CDK4, and E2F1, leading to G1 phase cell cycle arrest.[5][6] The ability of this compound to modify the chromatin landscape and influence key cellular pathways provides a strong rationale for its use in combination with conventional chemotherapy agents to enhance their efficacy and overcome drug resistance.[7]

Rationale for Combination Therapy

The combination of HDAC inhibitors like this compound with standard chemotherapeutic drugs is a promising strategy in cancer therapy.[1][7] HDAC inhibitors can induce a more open chromatin structure, potentially increasing the accessibility of DNA to DNA-damaging agents like cisplatin.[7] Furthermore, by modulating the expression of proteins involved in cell cycle control and apoptosis, this compound may sensitize cancer cells to the cytotoxic effects of agents like paclitaxel and doxorubicin.[8][9] Preclinical studies with other HDAC inhibitors have demonstrated synergistic effects when combined with various chemotherapy drugs, providing a strong basis for investigating similar combinations with this compound.[1][7]

Quantitative Data Summary

While specific quantitative data for the combination of this compound with cisplatin, paclitaxel, or doxorubicin is not extensively available in the public domain, the following tables summarize representative data from studies combining other HDAC inhibitors with these agents. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of HDAC Inhibitor and Cisplatin Combination

Cell LineHDAC InhibitorChemotherapy AgentCombination EffectReference
T24R2 (Bladder Cancer)Trichostatin ACisplatinStrong Synergy (Combination Index < 1)[10]
A549 (Lung Cancer)Trichostatin ACisplatinSynergistic Cytotoxicity[2][11][12][13]
D54 (Glioblastoma)Trichostatin ACisplatinIncreased Cancer Cell Toxicity[7]
MCF-7 (Breast Cancer)Trichostatin ACisplatinIncreased Cancer Cell Toxicity[7]

Table 2: In Vitro Efficacy of HDAC Inhibitor and Paclitaxel Combination

Cell LineHDAC InhibitorChemotherapy AgentCombination EffectReference
A549 (NSCLC)Vorinostat (1 µM)Paclitaxel (2 nM)Increased Growth Inhibition[1][6]
128-88T (NSCLC)Vorinostat (1 µM)PaclitaxelIncreased Growth Inhibition[1][6]
Calu1 (NSCLC)Vorinostat (1 µM)PaclitaxelIncreased Growth Inhibition[1][6]
201T (NSCLC)Vorinostat (1 µM)PaclitaxelIncreased Growth Inhibition[1][6]
MDA-MB-231 (Breast Cancer)CD73 siRNAPaclitaxelLowered Paclitaxel IC50 from 14.73 µg/mL to 8.471 µg/mL[14]

Table 3: In Vitro Efficacy of HDAC Inhibitor and Doxorubicin Combination

Cell LineHDAC InhibitorChemotherapy AgentCombination EffectReference
Ewing Sarcoma CellsPanobinostatDoxorubicinSynergistic Effect[15]
SW-1353 (Chondrosarcoma)Vorinostat, PanobinostatDoxorubicinSynergistic Effect[8]
HEL (AML)Panobinostat (10 nM)Doxorubicin (500 nM)Synergistic Apoptosis[16]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These protocols are based on established methodologies used for other HDAC inhibitors and can be adapted for use with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound in combination with a chemotherapy agent on cancer cell viability and to calculate IC50 values and Combination Index (CI).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Cisplatin, Paclitaxel, Doxorubicin; stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of the this compound dilution and 50 µL of the chemotherapy agent dilution to the same well (fixed-ratio or checkerboard matrix).

    • Include vehicle control wells (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).[5][10]

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound and/or Chemotherapy Agent A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Data Analysis (IC50, CI) G->H G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells in 6-well plates B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 minutes E->F G Analyze by Flow Cytometry F->G G This compound This compound HDAC HDAC This compound->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation inhibits Chromatin Relaxed Chromatin Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (upregulated) Gene_Expression->p21 cMyc_CDK4_E2F1 c-Myc, CDK4, E2F1 (downregulated) Gene_Expression->cMyc_CDK4_E2F1 Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest cMyc_CDK4_E2F1->Cell_Cycle_Arrest G cluster_this compound This compound cluster_Cisplatin Cisplatin Oxamflatin_node This compound HDAC HDAC Oxamflatin_node->HDAC Chromatin Relaxed Chromatin HDAC->Chromatin inhibits deacetylation DNA_damage DNA Damage Chromatin->DNA_damage increases accessibility Cisplatin_node Cisplatin Cisplatin_node->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

References

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Oxamflatin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamflatin is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, a state known as histone hyperacetylation.[1] This alteration in chromatin structure is associated with the transcriptional activation of various genes, including those involved in cell cycle control and morphology.[1][3] These application notes provide a comprehensive guide to analyzing the effects of this compound on histone acetylation using Western blotting, a widely used technique for protein analysis.

Data Presentation

Table 1: Qualitative and Site-Specific Changes in Histone Acetylation after this compound Treatment

Cell Type/SystemHistone MarkObserved ChangeReference
HeLa CellsGeneral Histone AcetylationMarked accumulation of acetylated histone species[1]
Porcine SCNT EmbryosAcetyl-Histone H3 (Lys9) (H3K9ac)Hyperacetylation
Porcine SCNT EmbryosAcetyl-Histone H4 (Lys5) (H4K5ac)Hyperacetylation

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for Western blot analysis of histone acetylation.

Oxamflatin_Signaling_Pathway This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition HistoneAcetylation Increased Histone Acetylation (Hyperacetylation) HDAC->HistoneAcetylation Decreased Deacetylation Chromatin Relaxed Chromatin Structure HistoneAcetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Gelsolin Gelsolin Upregulation GeneExpression->Gelsolin CellCycle Cell Cycle Arrest p21->CellCycle Morphology Changes in Cell Morphology Gelsolin->Morphology

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis CellCulture 1. Cell Seeding OxamflatinTreatment 2. This compound Treatment CellCulture->OxamflatinTreatment CellHarvest 3. Cell Harvest OxamflatinTreatment->CellHarvest HistoneExtraction 4. Histone Extraction CellHarvest->HistoneExtraction ProteinQuantification 5. Protein Quantification HistoneExtraction->ProteinQuantification SDSPAGE 6. SDS-PAGE ProteinQuantification->SDSPAGE Transfer 7. Protein Transfer SDSPAGE->Transfer Blocking 8. Blocking Transfer->Blocking PrimaryAb 9. Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-acetyl-H4) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 11. Signal Detection SecondaryAb->Detection ImageAcquisition 12. Image Acquisition Detection->ImageAcquisition Densitometry 13. Densitometry Analysis ImageAcquisition->Densitometry

References

Application Notes and Protocols for Oxamflatin in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Oxamflatin, a potent histone deacetylase (HDAC) inhibitor, and its application in cell viability and proliferation assays. Detailed protocols and data are presented to guide researchers in utilizing this compound for anti-cancer research and drug development.

Introduction

This compound is a novel antitumor compound that functions as a potent inhibitor of mammalian histone deacetylases (HDACs), with an IC50 of 15.7 nM.[1] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest, changes in cell morphology, and reduced cell proliferation in various cancer cell lines.[2][3] These characteristics make this compound a valuable tool for cancer research, particularly in studying epigenetic regulation and developing novel therapeutic strategies.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[4] HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by this compound results in histone hyperacetylation, a state associated with a more relaxed chromatin structure and increased gene transcription.[2]

This altered gene expression pattern includes the upregulation of key cell cycle inhibitors like p21 and the downregulation of proteins that promote cell cycle progression, such as c-Myc, Cyclin-Dependent Kinase 4 (CDK4), and E2F1.[4][5] The culmination of these molecular events is a halt in the cell cycle, primarily at the G1 phase, and a significant reduction in cell viability and proliferation.[2][5]

Oxamflatin_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes p21 p21 (Upregulated) Gene_Expression->p21 cMyc_CDK4_E2F1 c-Myc, CDK4, E2F1 (Downregulated) Gene_Expression->cMyc_CDK4_E2F1 Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces cMyc_CDK4_E2F1->Cell_Cycle_Arrest Inhibits Inhibition Proliferation Decreased Cell Proliferation & Viability Cell_Cycle_Arrest->Proliferation

Caption: this compound's mechanism of action pathway.

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the growth inhibitory concentrations (IC50) of this compound on various human and mouse cancer cell lines.

Cell LineOriginIC50 (µM)
HeLaHuman cervical carcinoma0.38
MKN-45Human gastric adenocarcinomaNot specified, but reduces viability
OVCAR-5Human ovarian carcinomaNanomolar range
SKOV-3Human ovarian carcinomaNanomolar range
B16 MelanomaMurine melanomaEffective in vivo

Note: Specific IC50 values for MKN-45, OVCAR-5, and SKOV-3 were not explicitly stated in the provided search results, but the effective concentration range was noted.[1][5]

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is for determining the viability of cells after treatment with this compound. Viable cells with active metabolism convert MTT into a purple formazan product.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells 1. Seed cells in a 96-well plate Incubate_Overnight 2. Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_this compound 3. Add serial dilutions of this compound Incubate_Overnight->Add_this compound Incubate_Treatment 4. Incubate for desired duration (e.g., 48-72h) Add_this compound->Incubate_Treatment Add_MTT 5. Add MTT solution (0.5 mg/mL final conc.) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 1-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Incubate_Solubilizer 8. Incubate until formazan crystals dissolve Add_Solubilizer->Incubate_Solubilizer Measure_Absorbance 9. Measure absorbance at 570 nm Incubate_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (solvent alone). For adherent cells, incubation is typically for 3 days, while suspension cells are incubated for 2 days.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This protocol measures DNA synthesis as an indicator of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.

BrdU_Assay_Workflow cluster_prep_brdu Preparation & Treatment cluster_staining Staining cluster_detection Detection Seed_Cells_BrdU 1. Seed cells and treat with this compound Add_BrdU 2. Add BrdU labeling solution (e.g., 10 µM) Seed_Cells_BrdU->Add_BrdU Incubate_BrdU 3. Incubate for 1-24 hours Add_BrdU->Incubate_BrdU Fix_Permeabilize 4. Fix and permeabilize cells Incubate_BrdU->Fix_Permeabilize Denature_DNA 5. Denature DNA (e.g., HCl treatment) Fix_Permeabilize->Denature_DNA Add_Primary_Ab 6. Add anti-BrdU primary antibody Denature_DNA->Add_Primary_Ab Incubate_Primary_Ab 7. Incubate Add_Primary_Ab->Incubate_Primary_Ab Add_Secondary_Ab 8. Add conjugated secondary antibody Incubate_Primary_Ab->Add_Secondary_Ab Incubate_Secondary_Ab 9. Incubate Add_Secondary_Ab->Incubate_Secondary_Ab Add_Substrate 10. Add substrate (for colorimetric/ chemiluminescent detection) Incubate_Secondary_Ab->Add_Substrate Measure_Signal 11. Measure signal (absorbance/ fluorescence/luminescence) Add_Substrate->Measure_Signal

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

  • Cells and culture reagents as in the MTT assay

  • This compound

  • BrdU labeling solution (e.g., 10 µM in culture medium)[9]

  • Fixation/permeabilization solution

  • Nuclease for DNA denaturation (or HCl)

  • Anti-BrdU primary antibody

  • Enzyme- or fluorophore-conjugated secondary antibody

  • Substrate for the enzyme (if applicable)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell division rate.

  • Fixation and Denaturation: Remove the labeling medium, and fix and permeabilize the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is often achieved by treatment with HCl.[10]

  • Immunodetection:

    • Incubate with an anti-BrdU primary antibody.

    • Wash the wells.

    • Incubate with a conjugated secondary antibody.

    • Wash the wells.

  • Signal Detection: Add the appropriate substrate and measure the signal using a microplate reader.

  • Data Analysis: Quantify cell proliferation based on the signal intensity, which is proportional to the amount of BrdU incorporated into the DNA.

Conclusion

This compound is a potent HDAC inhibitor that effectively reduces cell viability and proliferation in a range of cancer cell lines. The provided protocols for MTT and BrdU assays offer robust methods for quantifying the cytostatic and cytotoxic effects of this compound. These application notes serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Oxamflatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamflatin is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest, providing a critical pathway for its therapeutic effects. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: G1 Phase Arrest

This compound has been shown to induce cell cycle arrest primarily at the G1 phase in several cancer cell lines, including HeLa cells.[1] This arrest is mediated through the modulation of key cell cycle regulatory proteins. As an HDAC inhibitor, this compound leads to the accumulation of acetylated histones, which alters gene expression.[1] A critical target in this pathway is the cyclin-dependent kinase inhibitor p21. Upregulation of p21 by this compound leads to the inhibition of cyclin D1/CDK4 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the release of the E2F transcription factor and halting the cell cycle at the G1/S checkpoint.[2]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of HeLa cells after 24 hours of treatment.

This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.228.416.4
165.820.114.1
578.312.59.2
1085.18.76.2

Note: The data presented here is a representative example compiled from typical results observed in studies on HDAC inhibitors and may not reflect the exact outcomes of a single specific study.

Experimental Protocols

This section provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry.[3][4]

Materials
  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure
  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Cell Harvesting:

    • After the treatment period, aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 2 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI signal (typically FL2 or a similar channel).

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M peaks).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.

Mandatory Visualizations

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

This compound This compound HDAC HDAC This compound->HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones p21_Gene p21 Gene Transcription AcetylatedHistones->p21_Gene Activation p21_Protein p21 Protein p21_Gene->p21_Protein Translation CyclinD1_CDK4 Cyclin D1 / CDK4 Complex p21_Protein->CyclinD1_CDK4 Rb Rb CyclinD1_CDK4->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation G1_Arrest G1 Phase Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Flow Cytometry Analysis

start Start: Seed HeLa Cells treatment Treat with this compound start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis quantification Quantify Cell Cycle Phases analysis->quantification end End: Data Interpretation quantification->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

References

Application Note: Gene Expression Analysis in Oxamflatin-Treated Cells Using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for analyzing changes in gene expression in cells treated with Oxamflatin, a potent histone deacetylase (HDAC) inhibitor.[1][2][3] this compound induces hyperacetylation of histones, leading to chromatin remodeling and significant alterations in the transcription of genes involved in critical cellular processes such as cell cycle control and morphology.[4] This application note details the protocols for cell treatment, RNA extraction, cDNA synthesis, and quantitative PCR (qPCR) for relative gene expression analysis. Furthermore, it includes methodologies for data interpretation using the delta-delta Ct method and provides visual representations of the underlying molecular mechanism and experimental workflow.

Introduction to this compound

This compound is an antitumor compound that functions as a potent inhibitor of mammalian histone deacetylases (HDACs).[4][5] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[2] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state and altered gene expression.[2][4] Studies have shown that this compound treatment upregulates genes like the Cdk inhibitor p21WAF1/Cip1 and gelsolin, while downregulating genes such as c-Myc, CDK4, and E2F1.[1][4] These changes are linked to its antitumor effects, including cell cycle arrest and morphological changes in cancer cell lines.[1][4]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism involves the direct inhibition of HDAC activity. This prevents the deacetylation of histones, leading to a state of hyperacetylation. This "open" chromatin structure allows transcription factors to access DNA and modulate the expression of target genes. One of the key pathways affected is the cell cycle regulation pathway. For instance, the upregulation of p21 by this compound leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F1, thereby repressing the expression of genes required for S-phase entry and inhibiting cell proliferation.[1]

Mechanism_of_Action cluster_0 Normal Gene Repression cluster_1 This compound Action HDAC HDAC Histone Histone Tail HDAC->Histone Removes Acetyl Acetyl Group Histone->Acetyl Deacetylation DNA_Repressed Condensed Chromatin (Gene Repression) Histone->DNA_Repressed This compound This compound HDAC_Inhibited HDAC This compound->HDAC_Inhibited Inhibits Histone_Acetylated Hyperacetylated Histone Tail DNA_Active Open Chromatin (Gene Transcription) Histone_Acetylated->DNA_Active

Caption: Mechanism of this compound as an HDAC inhibitor.

Cell_Cycle_Pathway This compound This compound p21 p21 (Upregulated) This compound->p21 Induces CDK4_CyclinD1 CDK4 / Cyclin D1 (Downregulated) p21->CDK4_CyclinD1 Inhibits Rb Rb CDK4_CyclinD1->Rb Phosphorylates pRb p-Rb Rb->pRb E2F1 E2F1 (Downregulated) Rb->E2F1 Sequesters pRb->E2F1 Releases S_Phase_Genes S-Phase Genes E2F1->S_Phase_Genes Activates Proliferation Cell Proliferation S_Phase_Genes->Proliferation

Caption: this compound's effect on the p21-Rb-E2F1 cell cycle pathway.

Experimental Design and Workflow

A typical experiment to assess the effect of this compound on gene expression involves several key stages: cell culture and treatment, isolation of high-quality RNA, synthesis of complementary DNA (cDNA), and finally, quantification of gene expression using qPCR.

Experimental_Workflow A 1. Cell Culture Seed cells and allow attachment B 2. This compound Treatment Treat cells with this compound and a vehicle control A->B C 3. RNA Isolation Lyse cells and purify total RNA B->C D 4. cDNA Synthesis Reverse transcribe RNA to cDNA C->D E 5. qPCR Setup Prepare reaction mix with SYBR Green, primers, and cDNA D->E F 6. qPCR Amplification Run on a real-time PCR instrument E->F G 7. Data Analysis Calculate relative gene expression using the ΔΔCt method F->G

References

Revolutionizing Preclinical Research: Oxamflatin's Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) with an IC50 of 15.7 nM, showing significant promise as a therapeutic agent, particularly in oncology.[1] By inhibiting Class I and II HDACs, this compound induces hyperacetylation of histones, leading to the reactivation of silenced tumor suppressor genes and modulation of proteins involved in cell cycle regulation and apoptosis.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of cancer. The following sections offer step-by-step guidance on experimental design, drug administration, and endpoint analysis to facilitate robust and reproducible studies.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting HDACs, leading to an accumulation of acetylated histones. This epigenetic modification alters chromatin structure, making it more accessible for transcription factors. Consequently, the expression of key regulatory genes is modulated. For instance, this compound treatment has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21WAF1/Cip1 and gelsolin, while downregulating the expression of cyclin A, cyclin D1, c-Myc, CDK4, and E2F1.[3][4][5] This cascade of events ultimately results in cell cycle arrest at the G1 phase, induction of apoptosis, and inhibition of tumor cell proliferation.[1][4]

Oxamflatin_Signaling_Pathway This compound This compound HDAC HDAC (Class I/II) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (Upregulated) Gene_Expression->p21 Gelsolin Gelsolin (Upregulated) Gene_Expression->Gelsolin CyclinD1 Cyclin D1 (Downregulated) Gene_Expression->CyclinD1 cMyc c-Myc (Downregulated) Gene_Expression->cMyc CDK4 CDK4 (Downregulated) Gene_Expression->CDK4 E2F1 E2F1 (Downregulated) Gene_Expression->E2F1 CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Gelsolin->Apoptosis CyclinD1->CellCycleArrest Proliferation Tumor Proliferation Inhibition cMyc->Proliferation CDK4->CellCycleArrest E2F1->Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Figure 1: this compound's HDAC inhibition pathway.

Animal Models for Efficacy Studies

Syngeneic Mouse Model of Melanoma

The B16 melanoma model in C57BL/6 mice is a well-established and aggressive tumor model suitable for evaluating the in vivo efficacy of novel anti-cancer agents.

Experimental Workflow:

Melanoma_Workflow Acclimatization Acclimatization of C57BL/6 mice (1 week) Tumor_Inoculation Subcutaneous inoculation of B16-F10 melanoma cells Acclimatization->Tumor_Inoculation Tumor_Growth Tumor growth to palpable size (~50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment Intraperitoneal administration of this compound or vehicle Randomization->Treatment Monitoring Tumor volume and body weight measurement (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tumor volume reaches ethical limit or study duration ends Monitoring->Endpoint Analysis Tumor tissue collection for biomarker analysis Endpoint->Analysis

Figure 2: Workflow for melanoma model efficacy study.

Protocol:

  • Animal Husbandry: House female C57BL/6 mice (6-8 weeks old) in a pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Cell Culture: Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Tumor Inoculation: Harvest B16-F10 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment Schedule: Once tumors are palpable (approximately 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).

    • Control Group: Administer vehicle (e.g., DMSO/saline) intraperitoneally (i.p.).

    • Treatment Group: Administer this compound (20-50 mg/kg) i.p. every other day for a total of six injections.[1]

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study. Collect tumors for downstream analysis (e.g., Western blot for acetylated histones, immunohistochemistry for proliferation markers).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Administration RouteIncreased Life Span (ILS%)Tumor Growth Inhibition (%)Reference
This compound20i.p.38%Not Reported[1]
This compound50i.p.>67%Not Reported[1]
Xenograft Mouse Model of Ovarian Cancer

This model utilizes human ovarian cancer cell lines implanted into immunodeficient mice to assess the efficacy of this compound against human tumors.

Protocol:

  • Animal Husbandry: House female athymic nude mice (6-8 weeks old) under specific pathogen-free conditions.

  • Tumor Cell Culture: Culture OVCAR-5 or SKOV-3 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Treatment Schedule: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Control Group: Administer vehicle i.p.

    • Treatment Group: Administer this compound (e.g., 25 mg/kg) i.p. daily for 5 consecutive days, followed by a 2-day break, for 3-4 weeks.

  • Efficacy Assessment: Monitor tumor volume and body weight as described for the melanoma model.

  • Endpoint and Analysis: At the study endpoint, collect tumors for analysis of histone acetylation, cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Quantitative Data Summary (Hypothetical Data Based on In Vitro Findings):

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Ki-67 Staining
Vehicle Control-i.p.0%-
This compound25i.p.40-60%Significant Decrease

Note: In vitro studies have demonstrated that this compound induces morphological changes and decreases cell viability in OVCAR-5 and SKOV-3 cell lines.[1]

Biomarker Analysis

To elucidate the in vivo mechanism of action of this compound, the following biomarker analyses are recommended on collected tumor tissues:

  • Western Blot: To assess the levels of acetylated histones (H3 and H4), p21, cyclin D1, and other relevant proteins in the signaling pathway.

  • Immunohistochemistry (IHC): To evaluate the expression and localization of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

  • Real-Time PCR: To quantify the mRNA levels of genes regulated by this compound.

These detailed protocols and application notes provide a comprehensive framework for researchers to effectively evaluate the preclinical efficacy of this compound in relevant animal models, paving the way for its potential clinical development.

References

Troubleshooting & Optimization

Oxamflatin Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Oxamflatin, this technical support center provides essential guidance on overcoming common solubility and stability challenges. Find answers to frequently asked questions and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective. It is also soluble in ethanol, though to a lesser extent. For biological experiments, DMSO is a common choice for creating stock solutions.[1][2][3]

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A2: This is a common issue due to this compound's sparse solubility in aqueous buffers.[1] To address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 1%, to avoid solvent effects on your cells or assay.

  • Pre-warming: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility.[3]

  • Sonication: If precipitation persists, brief sonication of the final solution can aid in dissolution.[4]

  • Fresh Preparation: Always prepare aqueous working solutions fresh on the day of use, as their stability is limited.[1] Do not store aqueous solutions for more than one day.[1]

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: The solid, crystalline form of this compound is stable for at least 12 months when stored at or below -20°C.[1] Some suppliers indicate stability for ≥ 2 years at -20°C.[2]

  • Stock Solutions: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. At -20°C, the stock solution is stable for up to 1 year, and at -80°C, for up to 2 years.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q4: Can I use this compound for in vivo studies? How do I prepare it for animal administration?

A4: Yes, this compound has been used in in vivo studies.[3][5] Preparing a suitable formulation is key. A common method involves a vehicle of 10% DMSO and 90% corn oil, which can achieve a solubility of at least 2.5 mg/mL.[4] Another option is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can yield a clear solution at ≥ 2.08 mg/mL.[4] It is recommended to prepare these formulations fresh for each day of dosing.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMF10 mg/mL[1][2]
DMSO5 mg/mL[1][2]
Ethanol0.5 mg/mL[1][2]
DMF:PBS (pH 7.2) (1:10)0.1 mg/mL[2][3]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[2]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStabilityReference
Solid≤ -20°C≥ 12 months[1]
Solid-20°C≥ 2 years[2]
Stock Solution (in DMSO)-20°C1 year[4]
Stock Solution (in DMSO)-80°C2 years[4]
Aqueous SolutionRoom Temperature or 4°CNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 342.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM solution, you will need 3.424 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex briefly until the powder is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be applied. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium or desired aqueous buffer.

  • Procedure: a. Pre-warm the cell culture medium or buffer to 37°C. b. Determine the final concentration of this compound needed for your experiment. c. Perform a serial dilution of the 10 mM stock solution in the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). d. Mix gently by pipetting or inverting the tube. e. Use the freshly prepared working solution immediately. Do not store.

Visualizations

Oxamflatin_Signaling_Pathway This compound Mechanism of Action This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition (IC50 = 15.7 nM) Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Gelsolin) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Morphological_Changes Morphological Changes Gene_Expression->Morphological_Changes

Caption: Mechanism of this compound as an HDAC inhibitor leading to downstream cellular effects.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: Diluting this compound stock into aqueous buffer Precipitation Precipitation Observed? Start->Precipitation Yes Yes Precipitation->Yes Yes No No Precipitation->No No Action1 Action: Warm aqueous buffer to 37°C before adding stock solution. Yes->Action1 Action2 Action: Briefly sonicate the solution. Yes->Action2 Action3 Consider reformulating with a lower final concentration of this compound or using a different vehicle for in vivo studies. Yes->Action3 Solution_OK Solution is ready for use. Use immediately. No->Solution_OK Check1 Precipitation Persists? Action1->Check1 Check1->Yes Yes Check1->No No Check2 Precipitation Persists? Action2->Check2 Check2->Yes Yes Check2->No No

Caption: A logical workflow for resolving precipitation issues with this compound solutions.

References

Identifying and mitigating off-target effects of Oxamflatin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Oxamflatin. The information is intended to help identify and mitigate potential off-target effects and to provide guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), with an IC50 of 15.7 nM.[1] It is considered a pan-HDAC inhibitor, targeting class I and II HDACs.[2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression. This can result in cell cycle arrest, induction of apoptosis, and changes in cell morphology.[3][4][5]

Q2: What are the known on-target effects of this compound that I should expect to see in my experiments?

The on-target effects of this compound are consistent with its role as an HDAC inhibitor. These include:

  • Cell Cycle Arrest: Primarily at the G1 phase.[3]

  • Changes in Gene Expression: Upregulation of p21 and downregulation of c-Myc, CDK4, and E2F1.[4][5]

  • Morphological Changes: Elongated cell shape with filamentous protrusions.[3][4]

  • Anti-proliferative Effects: Inhibition of DNA synthesis and cell proliferation.[1][4]

  • Induction of Apoptosis: In various cancer cell lines.

Q3: Are there any known off-target effects of this compound?

While specific off-target proteins for this compound have not been extensively documented in publicly available literature, its chemical structure as a hydroxamic acid derivative suggests potential for off-target activities. Hydroxamic acids are known to chelate metal ions, which could lead to interactions with other metalloenzymes.[6][7][8] One identified common off-target for hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[9] Additionally, some hydroxamic acids have been reported to interact with DNA and may have mutagenic potential, a factor to consider in long-term studies or when interpreting genotoxicity assays.[6][10]

Q4: How can I mitigate potential off-target effects of this compound?

Mitigating off-target effects is crucial for ensuring that the observed phenotype is a direct result of on-target HDAC inhibition. Here are some strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to minimize off-target effects. A thorough dose-response curve will help identify the optimal concentration for HDAC inhibition with minimal side effects.

  • Use of Analogs: If available, conformational analogues of this compound with potentially improved selectivity could be used as controls or alternatives.[11]

  • Orthogonal Approaches: Use structurally different HDAC inhibitors to confirm that the observed phenotype is due to HDAC inhibition and not an off-target effect of this compound's specific chemical scaffold.

  • Gene Silencing Controls: Use siRNA or shRNA to knock down specific HDACs to mimic the on-target effect of this compound and compare the resulting phenotype.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing that target might rescue the phenotype, confirming the off-target interaction.

Q5: What are some key considerations for designing experiments with this compound?

  • Solubility: Ensure this compound is fully dissolved. It is soluble in DMSO. Prepare fresh dilutions from a stock solution for each experiment.

  • Stability: Aqueous solutions of this compound should not be stored for more than a day.[12] Stock solutions in DMSO can be stored at -20°C or -80°C.[1]

  • Cell Line Specificity: The effects of this compound can vary between different cell lines. It is important to establish a dose-response curve and characterize the phenotypic effects in your specific cell model.

  • Positive Controls: Include a well-characterized HDAC inhibitor, such as Trichostatin A (TSA) or Vorinostat (SAHA), as a positive control to benchmark the effects of this compound.[3]

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Phenotypic Results
Potential Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response curve: Determine if the unexpected phenotype is present at lower concentrations that are still effective for HDAC inhibition. High concentrations are more likely to induce off-target effects. 2. Use orthogonal controls: Treat cells with a structurally unrelated HDAC inhibitor. If the phenotype is not replicated, it may be an off-target effect of this compound. 3. Investigate potential off-targets: Based on the phenotype, consider if known off-targets of hydroxamic acids (e.g., other metalloenzymes) could be involved.
Cellular context 1. Characterize your cell line: The expression levels of different HDAC isoforms and potential off-targets can vary between cell lines, leading to different responses. 2. Monitor cell health: Ensure that the observed phenotype is not a general stress response due to cytotoxicity. Perform viability assays (e.g., MTT, trypan blue exclusion) in parallel.
Compound degradation 1. Prepare fresh solutions: this compound may not be stable in aqueous media for extended periods. Prepare fresh dilutions from a frozen DMSO stock for each experiment. 2. Verify compound integrity: If in doubt, verify the purity and integrity of your this compound stock using analytical methods like HPLC.
Problem 2: Discrepancy Between HDAC Activity Inhibition and Cellular Effects
Potential Cause Troubleshooting Steps
Cell permeability issues 1. Titrate incubation time: While this compound is cell-permeable, optimal incubation times may vary. Perform a time-course experiment to determine the onset of HDAC inhibition (e.g., by monitoring histone acetylation). 2. Use a cell-based HDAC activity assay: Confirm that this compound is inhibiting HDACs within the cellular environment.
Indirect effects 1. Analyze downstream signaling: The observed cellular phenotype may be a downstream consequence of HDAC inhibition that takes time to manifest. Analyze the kinetics of on-target gene expression changes (e.g., p21 induction). 2. Consider compensatory mechanisms: Cells may adapt to HDAC inhibition over time, leading to a disconnect between initial enzyme inhibition and long-term phenotypic changes.
Assay-specific artifacts 1. Validate your assay: Ensure that your assay for cellular effects is robust and specific. For example, if measuring apoptosis, use multiple markers (e.g., caspase activation, annexin V staining). 2. Review HDAC assay protocol: For in vitro HDAC activity assays, ensure that the buffer conditions and substrate are appropriate. High background or no signal could be due to issues with the assay itself.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetIC50Assay ConditionsReference
HDACs (general)15.7 nMNot specified[1]

Table 2: Growth Inhibitory Concentrations (GI50) of this compound in Various Cell Lines

Cell LineGI50 (µg/ml)Cell TypeReference
HeLa0.13Human cervical cancer[2]
B160.17Mouse melanoma[2]
NIH3T3>10Mouse embryonic fibroblast[2]
DT (K-ras-NIH3T3)0.08K-ras transformed mouse embryonic fibroblast[2]
A5490.15Human lung carcinoma[2]
HT-290.13Human colon adenocarcinoma[2]
K5620.04Human chronic myelogenous leukemia[2]
HL-600.04Human promyelocytic leukemia[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of this compound to its target proteins (HDACs) in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies against the target protein (e.g., specific HDAC isoforms) and a loading control

  • Western blot reagents and equipment

  • PCR tubes and a thermal cycler

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle) for the desired incubation time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by a cooling step to room temperature. A no-heat control should be included.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by Western blot using antibodies against the target protein(s) and a loading control.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

ABPP can be used to identify potential off-targets of this compound. Since this compound contains an alkyne group, it can be used in a "click chemistry" based ABPP approach.

Materials:

  • Cells or tissue lysates

  • This compound

  • Azide-biotin or azide-fluorophore tag

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA)

  • Streptavidin beads (for biotin tag)

  • SDS-PAGE and in-gel fluorescence scanning equipment (for fluorophore tag)

  • Mass spectrometry equipment

Methodology:

  • Proteome Labeling:

    • Treat live cells or cell lysates with this compound at various concentrations and for different times. Include a vehicle control.

  • Click Chemistry Reaction:

    • Lyse the cells (if treated live) and add the azide-tag (azide-biotin or azide-fluorophore), copper(I) catalyst, and ligand.

    • Incubate to allow the cycloaddition reaction between the alkyne on this compound and the azide on the tag.

  • Enrichment and/or Visualization:

    • For biotin tag: Add streptavidin beads to enrich for this compound-bound proteins. Wash the beads extensively to remove non-specifically bound proteins.

    • For fluorophore tag: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.

  • Protein Identification:

    • For the enriched biotinylated proteins, perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by this compound.

    • Proteins that show a dose-dependent increase in labeling are potential targets or off-targets.

Visualizations

Signaling_Pathway This compound This compound HDACs HDACs This compound->HDACs inhibition Acetylation Increased Acetylation This compound->Acetylation Histones Histones HDACs->Histones deacetylation NonHistoneProteins Non-Histone Proteins (e.g., p53, Tubulin) HDACs->NonHistoneProteins deacetylation Histones->Acetylation NonHistoneProteins->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 cMyc_CDK4_E2F1 c-Myc, CDK4, E2F1 Downregulation GeneExpression->cMyc_CDK4_E2F1 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest cMyc_CDK4_E2F1->CellCycleArrest

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_CETSA CETSA Workflow cluster_ABPP ABPP Workflow for Off-Target ID CETSA_1 1. Treat cells with This compound or Vehicle CETSA_2 2. Heat cells at varying temperatures CETSA_1->CETSA_2 CETSA_3 3. Lyse cells and separate soluble/insoluble fractions CETSA_2->CETSA_3 CETSA_4 4. Analyze soluble fraction by Western Blot CETSA_3->CETSA_4 CETSA_5 Target Engagement Confirmation CETSA_4->CETSA_5 ABPP_1 1. Treat cells/lysate with this compound ABPP_2 2. 'Click' chemistry with azide-biotin tag ABPP_1->ABPP_2 ABPP_3 3. Enrich biotinylated proteins with streptavidin ABPP_2->ABPP_3 ABPP_4 4. Identify enriched proteins by Mass Spec ABPP_3->ABPP_4 ABPP_5 Potential Off-Target Identification ABPP_4->ABPP_5

Caption: Workflows for target engagement and off-target identification.

Troubleshooting_Logic Start Unexpected Phenotype Observed DoseResponse Is phenotype dose-dependent? Start->DoseResponse OrthogonalControl Replicated with other HDAC inhibitors? DoseResponse->OrthogonalControl Yes CompoundDegradation Using fresh compound? DoseResponse->CompoundDegradation No OffTarget Likely Off-Target Effect OrthogonalControl->OffTarget No OnTarget Likely On-Target or Cell-Specific Effect OrthogonalControl->OnTarget Yes CompoundDegradation->DoseResponse Yes, re-test CompoundIssue Potential Compound Degradation Issue CompoundDegradation->CompoundIssue No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Overcoming Oxamflatin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxamflatin. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, novel antitumor compound that functions as a histone deacetylase (HDAC) inhibitor with an IC50 of 15.7 nM.[1] Its primary mechanism of action is the inhibition of class I and II HDAC enzymes.[2] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes.[3] The resulting changes in gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Q2: How can I confirm that this compound is active in my cancer cell line?

To confirm this compound's activity, you should observe one or more of the following effects:

  • Increased histone acetylation: An increase in the acetylation of histones, such as H3K9 and H4K5, is a direct indicator of HDAC inhibition.[6] This can be assessed by Western blot analysis.

  • Induction of p21WAF1/Cip1: this compound treatment often leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[5][7]

  • Cell cycle arrest: this compound can cause G1 phase cell cycle arrest.[7] This can be measured by flow cytometry.

  • Changes in cell morphology: Some cell lines exhibit morphological changes, such as an elongated cell shape with filamentous protrusions, in response to this compound.[1][7]

Q3: What are the potential mechanisms by which cancer cells can develop resistance to this compound?

While specific mechanisms for this compound resistance are not extensively detailed in the provided search results, resistance to HDAC inhibitors, in general, can be attributed to several factors:

  • Increased expression of HDAC enzymes: Upregulation of the target HDACs can effectively reduce the inhibitory effect of the drug.[8]

  • Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[9]

  • Activation of alternative survival pathways: Cancer cells may activate compensatory signaling pathways to bypass the effects of HDAC inhibition.[10][11] For example, activation of the PI3K/Akt pathway is associated with chemoresistance.[12]

  • Alterations in the tumor microenvironment: The tumor microenvironment can play a role in drug resistance.[13]

Q4: Are there known synergistic drug combinations with this compound to overcome resistance?

The search results indicate that combining HDAC inhibitors with other anticancer agents is a promising strategy to overcome drug resistance.[13][14] While specific synergistic combinations for this compound are not detailed, combining it with the following classes of drugs could be explored based on the general principles of overcoming HDAC inhibitor resistance:

  • DNA damaging agents: HDAC inhibitors can sensitize cells to DNA-damaging agents by modulating DNA repair proteins.[15]

  • Kinase inhibitors: Combination with inhibitors of pathways like PI3K/Akt or MAPK could be effective, as these pathways are implicated in resistance.[12][13][16]

  • Other epigenetic modifiers: Co-treatment with other epigenetic drugs, such as DNA methyltransferase (DNMT) inhibitors, may have synergistic effects.[17]

Troubleshooting Guides

Problem 1: this compound shows no or low cytotoxic effect on my cancer cell line.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Determine the optimal concentration of this compound for your cell line by performing a dose-response curve and calculating the IC50 value.
Drug Instability Ensure proper storage of this compound stock solutions (-20°C for 1 year, -80°C for 2 years) and prepare fresh working solutions for each experiment.[1]
Intrinsic Resistance of the Cell Line Verify the expression of class I and II HDACs in your cell line. Confirm target engagement by assessing histone acetylation levels via Western blot after treatment.
Suboptimal Experimental Conditions Optimize cell seeding density and treatment duration. For adherent cells, a 3-day incubation is suggested.[1]
Problem 2: My cancer cells are developing acquired resistance to this compound over time.
Possible Cause Troubleshooting Step
Upregulation of Drug Efflux Pumps Assess the expression of ABC transporters like P-gp (ABCB1) and BCRP (ABCG2) using qRT-PCR or Western blot in resistant vs. sensitive cells.[16]
Activation of Pro-Survival Signaling Profile the activity of key survival pathways such as PI3K/Akt and MAPK/ERK in resistant cells using phosphospecific antibodies.[16][18]
Emergence of a Resistant Subclone Perform single-cell cloning to isolate and characterize resistant populations.
Altered Expression of Target HDACs Compare the expression levels of class I and II HDACs between sensitive and resistant cells.[8]

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerData not specified
B16 MelanomaMelanomaData not specified
OVCAR-5Ovarian CancerNanomolar range
SKOV-3Ovarian CancerNanomolar range
MKN-45Gastric CancerData not specified
This table summarizes cell lines mentioned in the search results where this compound has shown antiproliferative activity. Specific IC50 values were not consistently provided.[1][5][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3 (e.g., AcH3K9), total Histone H3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone levels to total histone and the loading control.

Visualizations

cluster_0 Mechanism of this compound Action This compound This compound HDAC HDAC (Class I/II) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Deacetylation (HDACs) Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis TSG->Cell_Cycle_Arrest

Caption: Mechanism of this compound as an HDAC inhibitor.

cluster_1 This compound-Induced Cell Cycle Arrest Pathway This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation p21_Upregulation p21 (CDKN1A) Upregulation Histone_Hyperacetylation->p21_Upregulation CyclinD1_Downregulation Cyclin D1 Downregulation Histone_Hyperacetylation->CyclinD1_Downregulation CDK4_Inhibition CDK4/6 Inhibition p21_Upregulation->CDK4_Inhibition CyclinD1_Downregulation->CDK4_Inhibition Rb_Hypophosphorylation Rb Hypophosphorylation CDK4_Inhibition->Rb_Hypophosphorylation E2F_Inhibition E2F Inhibition Rb_Hypophosphorylation->E2F_Inhibition G1_Arrest G1 Phase Arrest E2F_Inhibition->G1_Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

cluster_2 Workflow for Investigating this compound Resistance Start Cancer Cell Line Dose_Response Dose-Response Assay (IC50) Start->Dose_Response Acquired_Resistance Develop Acquired Resistance (Long-term escalating dose treatment) Dose_Response->Acquired_Resistance Resistant_Line Establish Resistant Cell Line Acquired_Resistance->Resistant_Line Characterization Characterize Resistant Phenotype Resistant_Line->Characterization Viability_Assay Confirm Shift in IC50 Characterization->Viability_Assay Mechanism_Investigation Investigate Resistance Mechanisms Characterization->Mechanism_Investigation Efflux_Pumps Analyze Efflux Pump Expression (qRT-PCR, Western) Mechanism_Investigation->Efflux_Pumps Signaling_Pathways Profile Survival Pathways (Phospho-arrays, Western) Mechanism_Investigation->Signaling_Pathways HDAC_Expression Measure HDAC Expression Mechanism_Investigation->HDAC_Expression Overcoming_Resistance Strategies to Overcome Resistance Mechanism_Investigation->Overcoming_Resistance Combination_Therapy Test Combination Therapies (Synergy Assays) Overcoming_Resistance->Combination_Therapy End Validate Hits Combination_Therapy->End

Caption: Experimental workflow for investigating this compound resistance.

cluster_3 Strategies to Overcome this compound Resistance Oxamflatin_Resistance This compound Resistant Cell Strategy_1 Co-administer with Efflux Pump Inhibitor Oxamflatin_Resistance->Strategy_1 Strategy_2 Combine with Kinase Inhibitor (e.g., PI3K, MAPK) Oxamflatin_Resistance->Strategy_2 Strategy_3 Combine with DNA Damaging Agent Oxamflatin_Resistance->Strategy_3 Strategy_4 Combine with other Epigenetic Modifiers (e.g., DNMTi) Oxamflatin_Resistance->Strategy_4 Resensitization Re-sensitization to This compound Strategy_1->Resensitization Strategy_2->Resensitization Strategy_3->Resensitization Strategy_4->Resensitization

Caption: Logical diagram of strategies to overcome this compound resistance.

References

Interpreting Unexpected Results in Oxamflatin Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Oxamflatin.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, novel antitumor compound that functions as a histone deacetylase (HDAC) inhibitor, with an IC50 of 15.7 nM.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This alters gene expression, ultimately affecting cell morphology and the cell cycle.[2]

2. What are the expected cellular effects of this compound treatment?

Typically, this compound treatment leads to:

  • Cell Cycle Arrest: Primarily at the G1 phase.[2]

  • Induction of Apoptosis: Can be mediated through both mitochondrial and death receptor pathways.

  • Changes in Gene Expression: Upregulation of proteins like p21, cyclin E, and gelsolin, and downregulation of cyclin A, cyclin D1, c-Myc, CDK4, and E2F1.[2][3]

  • Morphological Changes: Cells may appear elongated with filamentous protrusions.[2]

  • Anti-proliferative Activity: Inhibition of growth in various cancer cell lines.[2][3]

3. What could be the reason for observing no effect or a reduced effect of this compound in my experiments?

Several factors could contribute to a lack of response:

  • Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell lines.

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to HDAC inhibitors.

  • Incorrect Drug Handling: this compound may be sensitive to storage conditions and repeated freeze-thaw cycles.

  • Experimental Errors: Issues with cell seeding density, incubation times, or reagent preparation can all impact the outcome.

4. Is it possible to observe results contrary to the expected effects of this compound?

While less common, unexpected or contradictory results can occur. This could be due to:

  • Off-Target Effects: As a hydroxamic acid-based HDAC inhibitor, this compound may have off-target effects on other metalloenzymes.

  • Cell-Line Specific Responses: The genetic and epigenetic background of a cell line can lead to unique responses to drug treatment.

  • Experimental Artifacts: Contamination or issues with assay reagents can produce misleading results.

Data Presentation

Table 1: Growth Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)
P388Leukemia0.28
LewisLung Carcinoma0.35
B16Melanoma0.32
Colon26Colon Carcinoma0.30
Lu-99Lung Carcinoma0.35
HT-29Colon Adenocarcinoma0.32
HeLaCervical Carcinoma0.40
OVCAR-5Ovarian CancerIn the nM range
SKOV-3Ovarian CancerIn the nM range

Data sourced from Kim YB, et al. Oncogene. 1999 and Wang YL, et al. Curr Mol Med. 2016.[3]

Experimental Protocols & Troubleshooting

HDAC Activity Assay

This assay measures the ability of this compound to inhibit HDAC enzyme activity.

Diagram 1: Experimental Workflow for HDAC Activity Assay

HDAC_Assay_Workflow Workflow for HDAC Activity Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Prepare Nuclear Extract or Purified HDAC Enzyme a1 Incubate Enzyme with this compound p1->a1 p2 Prepare this compound dilutions p2->a1 p3 Prepare HDAC substrate and developer solution a2 Add HDAC Substrate p3->a2 a1->a2 a3 Stop reaction and add Developer a2->a3 d1 Measure Fluorescence or Absorbance a3->d1 d2 Calculate % Inhibition d1->d2

Caption: Workflow for a typical HDAC activity assay.

Detailed Methodology:

  • Prepare Reagents: Prepare assay buffer, HDAC substrate, and developer solution as per the manufacturer's instructions. Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add nuclear extract or purified HDAC enzyme to each well. Add the diluted this compound or vehicle control. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Add the HDAC substrate to each well to initiate the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and add the developer solution. Incubate at room temperature for 15-30 minutes.

  • Detection: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration compared to the vehicle control.

Troubleshooting Guide: HDAC Activity Assay

Unexpected ResultPossible CauseRecommended Solution
Low or no signal in the control Inactive enzymeUse fresh enzyme or nuclear extract. Ensure proper storage at -80°C.
Incorrect buffer pH or compositionVerify the pH of the assay buffer. Ensure all components are at the correct concentration.
Expired or degraded substrateUse a fresh aliquot of the HDAC substrate.
High background signal Contaminated reagentsUse fresh, sterile reagents.
Autofluorescence of this compoundRun a control with this compound but without the enzyme to check for intrinsic fluorescence.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure thorough mixing.
Inconsistent incubation timesUse a multichannel pipette for simultaneous additions and ensure consistent timing for all steps.
Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.

Diagram 2: Logical Flow for Troubleshooting MTT Assay

MTT_Troubleshooting Troubleshooting MTT Assay start Unexpected MTT Result q1 Is the control absorbance low? start->q1 q2 Is the background high? q1->q2 No c1 Check cell seeding density and incubation time. q1->c1 Yes q3 Are results variable? q2->q3 No c2 Check for contamination. Use phenol red-free media. q2->c2 Yes c3 Ensure complete formazan solubilization and check for pipetting errors. q3->c3 Yes end Re-run Assay q3->end No c1->end c2->end c3->end Oxamflatin_Pathway This compound-induced G1 Cell Cycle Arrest This compound This compound HDAC HDAC This compound->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition leads to p21 p21 Expression (Upregulated) Histone_Acetylation->p21 CyclinD1 Cyclin D1 Expression (Downregulated) Histone_Acetylation->CyclinD1 CDK4_6 CDK4/6 p21->CDK4_6 CyclinD1->CDK4_6 Activates Rb Rb Phosphorylation (Decreased) CDK4_6->Rb G1_Arrest G1 Phase Arrest Rb->G1_Arrest Progression through G1

References

Technical Support Center: Enhancing In Vivo Bioavailability of Oxamflatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Oxamflatin for in vivo studies.

FAQs & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Solubility and Formulation Issues

Question: I'm having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?

Answer:

This compound is sparingly soluble in aqueous buffers, which presents a significant challenge for achieving therapeutic concentrations in vivo.[1]

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, DMSO and DMF are effective solvents.[1][2] However, for in vivo administration, the final concentration of these organic solvents must be minimized to avoid toxicity. Ethanol can also be used, but the solubility is lower.[1][2]

  • Co-solvent Systems: A common strategy for administering poorly soluble compounds is to use a co-solvent system. For this compound, a formulation containing DMSO, PEG300, Tween-80, and saline has been reported.[3]

  • Suspensions: If a clear solution cannot be achieved at the desired concentration, a homogenous suspension can be prepared for oral or intraperitoneal injection.[3] A formulation using 20% SBE-β-CD in saline has been suggested for creating a suspension.[3]

  • Heating and Sonication: To aid dissolution, gentle heating and/or sonication of the solution can be employed.[3] However, be cautious about potential degradation of the compound with excessive heat.

2. Poor Bioavailability and Inconsistent Efficacy

Question: My in vivo results with this compound are inconsistent, and I suspect poor bioavailability. What are the potential causes and how can I improve it?

Answer:

Troubleshooting and Enhancement Strategies:

  • Formulation Optimization:

    • Lipid-Based Formulations: These have shown promise for improving the oral bioavailability of poorly water-soluble drugs by enhancing their solubilization and absorption via the lymphatic system.[1][4][5] This approach can bypass first-pass metabolism in the liver.

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric or lipid-based) can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[4]

  • Route of Administration:

    • Intraperitoneal (i.p.) vs. Oral (p.o.): If oral administration yields low and variable exposure, consider intraperitoneal injection, which can bypass the gastrointestinal tract and first-pass metabolism, often leading to higher bioavailability. In a study with B16 murine melanoma, this compound was administered intraperitoneally.[2]

    • Intravenous (i.v.): For initial efficacy studies where maximizing systemic exposure is critical, intravenous administration can be used, although it may not be suitable for all experimental designs.

  • Prodrug Strategies:

    • Masking the hydroxamic acid group through a prodrug approach can improve physicochemical properties like solubility and permeability.[6][7][8][9] The prodrug is then converted to the active this compound in vivo. This is an advanced strategy that typically requires chemical modification of the parent compound.

3. Off-Target Effects and Toxicity

Question: I'm observing toxicity in my animal models at doses where I expect to see efficacy. How can I mitigate this?

Answer:

Toxicity can arise from off-target effects of the drug or the formulation excipients.

Troubleshooting Steps:

  • Dose Optimization: Carefully titrate the dose of this compound to find the therapeutic window that maximizes efficacy while minimizing toxicity. A study showed that doses up to 50 mg/kg (i.p.) did not result in body weight loss in mice.[5]

  • Vehicle Control: Always include a vehicle control group in your experiments to ensure that the observed toxicity is not due to the formulation excipients (e.g., DMSO, Tween-80).

  • Targeted Delivery: Advanced formulation strategies like antibody-drug conjugates or targeted nanoparticles can help deliver this compound specifically to the tumor site, reducing systemic exposure and associated toxicity. While not yet reported for this compound, this is a promising area for HDAC inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Solubility

SolventSolubilityReference
DMSO5 mg/mL[1][2]
DMF10 mg/mL[1][2]
Ethanol0.5 mg/mL[1][2]
Aqueous BuffersSparingly soluble[1]

Table 2: In Vitro Potency of this compound

ParameterValueReference
HDAC Inhibition IC₅₀15.7 nM[1][10]

Table 3: Example In Vivo Dosing and Efficacy

Animal ModelTumor TypeDose and RouteOutcomeReference
MiceB16 Murine Melanoma20 mg/kg (i.p.), 6 injections38% increase in life span[5]
MiceB16 Murine Melanoma50 mg/kg (i.p.)>67% increase in life span[5]

Experimental Protocols

Protocol 1: Preparation of an In Vivo Working Solution (Clear Solution)

This protocol is adapted from a method provided for a clear solution for injection.[3]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (e.g., for a final solution with 10% DMSO and 40% PEG300, add 4 volumes of PEG300 for every 1 volume of DMSO stock).

  • Mix thoroughly until a clear solution is formed.

  • Add Tween-80 (e.g., for a final concentration of 5%, add 0.5 volumes).

  • Mix again until the solution is homogenous.

  • Add saline to reach the final desired volume and concentration (e.g., for a final volume of 10 parts, add 4.5 volumes of saline).

  • Vortex the final solution to ensure it is well-mixed.

  • Crucially, prepare this working solution fresh on the day of use. [3]

Protocol 2: Preparation of an In Vivo Working Suspension

This protocol is adapted from a method for preparing a suspension for oral or intraperitoneal injection.[3]

Materials:

  • This compound

  • DMSO

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline to the tube (e.g., for a final solution with 10% DMSO, add 9 volumes of the SBE-β-CD solution for every 1 volume of DMSO stock).

  • Mix thoroughly to form a uniform suspension.

  • This suspension should be used immediately after preparation.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone HATs Gene Repression Gene Repression Histone->Gene Repression Acetylated Histone->Histone HDACs Gene Expression Gene Expression Acetylated Histone->Gene Expression HDAC HDAC This compound This compound This compound->HDAC Inhibits

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Experimental Workflow

Bioavailability_Workflow Start Start Poor Solubility Issue: Poor Aqueous Solubility Start->Poor Solubility Formulation Step 1: Formulation Development Poor Solubility->Formulation Co_Solvent Co-solvent System Formulation->Co_Solvent Suspension Suspension Formulation->Suspension Lipid_Nano Lipid/Nanoparticle Formulation Formulation->Lipid_Nano Administration Step 2: Route of Administration Co_Solvent->Administration Suspension->Administration Lipid_Nano->Administration Oral Oral Administration->Oral IP Intraperitoneal Administration->IP IV Intravenous Administration->IV Evaluation Step 3: In Vivo Evaluation Oral->Evaluation IP->Evaluation IV->Evaluation PK_Studies Pharmacokinetic Studies Evaluation->PK_Studies Efficacy_Studies Efficacy Studies Evaluation->Efficacy_Studies Toxicity_Assessment Toxicity Assessment Evaluation->Toxicity_Assessment End End PK_Studies->End Efficacy_Studies->End Toxicity_Assessment->End

Caption: Workflow for Improving this compound's In Vivo Bioavailability.

Logical Relationship

Troubleshooting_Logic Problem Observed Problem Low_Efficacy Low/Inconsistent Efficacy Problem->Low_Efficacy Toxicity Toxicity Observed Problem->Toxicity Solubility_Issue Solubility/Formulation Issue Problem->Solubility_Issue Cause Potential Cause Low_Efficacy->Cause likely due to Toxicity->Cause could be Solubility_Issue->Cause is a Poor_Bioavailability Poor Bioavailability Cause->Poor_Bioavailability High_Dose Dose Too High/Vehicle Toxicity Cause->High_Dose Poor_Solubility Poor Aqueous Solubility Cause->Poor_Solubility Solution Proposed Solution Poor_Bioavailability->Solution address with Poor_Bioavailability->Solution or High_Dose->Solution mitigate by Poor_Solubility->Solution overcome with Optimize_Formulation Optimize Formulation (e.g., Lipid-based, Nano) Solution->Optimize_Formulation Change_Route Change Administration Route (e.g., i.p.) Solution->Change_Route Dose_Titration Dose Titration & Vehicle Control Solution->Dose_Titration Co_Solvents Use Co-solvents/Suspension Solution->Co_Solvents

Caption: Troubleshooting Logic for In Vivo Studies with this compound.

References

Technical Support Center: Enhancing the Therapeutic Index of Oxamflatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxamflatin, a potent histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the therapeutic index of this compound and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable inhibitor of mammalian histone deacetylases (HDACs), with a reported IC50 of 15.7 nM.[1] It belongs to the hydroxamic acid class of HDAC inhibitors. Its primary mechanism of action is the inhibition of Class I and II HDAC enzymes.[2] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[3] The subsequent changes in the expression of genes that regulate cell morphology and the cell cycle are thought to be responsible for its anti-tumor activity, including the induction of cell cycle arrest and apoptosis.[3][4]

Q2: What are the known limitations of this compound that necessitate enhancing its therapeutic index?

A2: While a potent anti-cancer agent, this compound, like other hydroxamic acid-based HDAC inhibitors, faces challenges that can limit its therapeutic window. These include:

  • Potential for Off-Target Effects: As a pan-HDAC inhibitor, this compound can affect multiple HDAC isoforms, which may lead to unintended biological consequences and toxicities in normal tissues.[5]

  • Toxicity Associated with the Hydroxamic Acid Moiety: The hydroxamic acid group, while crucial for zinc chelation in the HDAC active site, has been associated with potential mutagenicity and off-target interactions, which can contribute to dose-limiting toxicities.

  • Pharmacokinetic Properties: Hydroxamic acids can have suboptimal pharmacokinetic profiles, including rapid metabolism and clearance, which may necessitate higher or more frequent dosing to maintain therapeutic concentrations, potentially increasing the risk of adverse effects.

Q3: What are the primary strategies to improve the therapeutic index of this compound?

A3: The main strategies to enhance the therapeutic index of this compound focus on increasing its efficacy against cancer cells while minimizing its toxicity to normal cells. These strategies include:

  • Combination Therapy: Utilizing this compound in combination with other anti-cancer agents to achieve synergistic effects, allowing for lower, less toxic doses of each drug.

  • Structural Modification: Synthesizing analogs of this compound to improve its selectivity for specific HDAC isoforms that are more critical for cancer cell survival, thereby reducing off-target effects.

  • Advanced Drug Delivery Systems: Employing targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to increase the concentration of this compound at the tumor site and reduce systemic exposure.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Solubility or Precipitation of this compound in Aqueous Media This compound has limited solubility in aqueous solutions. The use of inappropriate solvents or final concentrations can lead to precipitation.1. Solvent Selection: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO before diluting it into your aqueous experimental medium.[6] 2. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] 3. Sonication/Warming: Gentle sonication or warming of the solution can aid in dissolving the compound. 4. Formulation: For in vivo studies, consider using formulation vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT) 1. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. 2. Drug Exposure Time: Variation in the duration of drug treatment. 3. Reagent Addition: Inaccurate pipetting of assay reagents. 4. This compound Degradation: Instability of the compound in the culture medium over long incubation periods.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Standardize Incubation Time: Use a consistent incubation time for all experiments. 3. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of reagents in each well. 4. Media Changes: For longer-term experiments, consider replacing the medium with freshly prepared this compound to maintain its concentration.
High Background Signal in HDAC Activity Assays 1. Incomplete Washing: Residual components from the cell lysate or previous steps can interfere with the assay. 2. Overdevelopment: Allowing the colorimetric or fluorometric reaction to proceed for too long. 3. Contaminated Reagents: Contamination of buffers or substrates.1. Thorough Washing: Ensure all washing steps in the protocol are performed meticulously. 2. Optimize Development Time: Perform a time-course experiment to determine the optimal development time for your assay. 3. Use Fresh Reagents: Prepare fresh reagents and use filter-sterilized solutions.
Unexpected Toxicity in Animal Models 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 2. Off-Target Effects: this compound may be affecting other biological targets in vivo. 3. Dose Miscalculation: Incorrect calculation of the dose for the animal's body weight.1. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its toxicity. 2. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).[7] 3. Careful Dose Calculation: Double-check all dose calculations based on the most recent body weight of each animal.

Strategies to Enhance Therapeutic Index: Data and Protocols

Combination Therapy

Combining this compound with other chemotherapeutic agents can lead to synergistic anti-cancer effects, allowing for the use of lower doses of each drug and thereby reducing overall toxicity.[8]

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. A lower IC50 value indicates higher potency.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Carcinoma~4-6[9]
OVCAR-5Ovarian CancerIn the nM range[4]
SKOV-3Ovarian CancerIn the nM range[4]
B16 MelanomaMelanomaNot specified[3]
MKN-45Gastric CancerNot specified[1]

This protocol outlines a method to assess the synergistic effects of this compound when combined with another anti-cancer drug (Drug B).

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Drug B

  • 96-well plates

  • MTT or other cell viability assay reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Dilution Preparation:

    • Prepare a series of dilutions of this compound and Drug B in cell culture medium. A common approach is to prepare 2x concentrated serial dilutions.

  • Checkerboard Setup:

    • Add the dilutions of this compound along the rows and the dilutions of Drug B along the columns of the 96-well plate. This creates a matrix of different concentration combinations.

    • Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each combination compared to the untreated control.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]

Logical Workflow for Combination Therapy Assessment

Combination_Therapy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy and Toxicity A Determine IC50 of This compound and Drug B Individually B Design Checkerboard Assay (Concentration Matrix) A->B C Perform Cell Viability Assay (e.g., MTT) B->C D Calculate Combination Index (CI) C->D E Identify Synergistic Combinations (CI < 1) D->E F Establish Xenograft Tumor Model E->F Proceed with promising combinations G Treat with Monotherapy and Synergistic Combination F->G H Monitor Tumor Growth and Animal Body Weight G->H I Assess Toxicity (e.g., Histopathology) H->I J Determine Enhancement of Therapeutic Index I->J

Caption: Workflow for evaluating combination therapies to enhance the therapeutic index.

Structural Modification for Improved Selectivity

Modifying the chemical structure of this compound can lead to analogs with improved selectivity for specific HDAC isoforms, potentially reducing off-target effects and toxicity.

This protocol describes how to screen novel structural analogs of this compound for their ability to inhibit HDAC activity.

1. Materials:

  • HeLa or other cell line nuclear extract (as a source of HDAC enzymes)

  • HDAC activity assay kit (colorimetric or fluorometric)

  • This compound and its structural analogs

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Plate reader

2. Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line following established protocols.

  • Assay Preparation:

    • Prepare the assay buffer and HDAC substrate as per the kit instructions.

    • Dilute the nuclear extract to a concentration that gives a robust signal within the linear range of the assay.

  • Inhibitor Preparation: Prepare serial dilutions of this compound, its analogs, and TSA in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the diluted nuclear extract.

    • Add the different concentrations of the inhibitors to the respective wells.

    • Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzymes.

    • Initiate the reaction by adding the HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and add the developer solution as per the kit instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the compounds.

    • Determine the IC50 value for each analog by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Proteins HDAC Histone Deacetylases (HDACs) Histone->HDAC Removes Acetyl Groups DNA DNA HAT Histone Acetyltransferases (HATs) HAT->Histone Adds Acetyl Groups Acetylation Histone Acetylation (Open Chromatin) HAT->Acetylation Deacetylation Histone Deacetylation (Closed Chromatin) HDAC->Deacetylation This compound This compound This compound->HDAC Inhibits Gene_Expression Gene Expression Acetylation->Gene_Expression Gene_Repression Gene Repression Deacetylation->Gene_Repression

References

Addressing batch-to-batch variability of Oxamflatin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxamflatin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound, ensuring consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) with an IC50 value of 15.7 nM.[1] It belongs to the hydroxamic acid class of HDAC inhibitors. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

Q2: What are the optimal storage and handling conditions for this compound?

To ensure stability and minimize degradation, this compound should be stored as a solid at -20°C or -80°C under desiccating conditions.[4] Stock solutions should be prepared in a suitable solvent like DMSO and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared working solutions for experiments.

Q3: We are observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability in small molecules like this compound can stem from several factors, including:

  • Purity differences: The percentage of the active compound versus impurities may vary.

  • Presence of different impurities: The types and quantities of synthesis byproducts or degradation products can differ.

  • Variations in physical properties: Differences in crystallinity or solubility can affect its biological activity.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

Q4: How can we ensure the quality and consistency of a new batch of this compound?

It is highly recommended to perform in-house quality control checks on each new batch. This should include both analytical and biological validation. Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can confirm the identity and purity of the compound. Biological assays, such as a cell-based HDAC activity assay, are crucial to verify its potency and efficacy.

Troubleshooting Guide

Issue 1: Reduced or no biological activity of a new this compound batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify calculations and dilution steps. Ensure the stock solution was fully dissolved.
Compound Degradation Prepare a fresh stock solution from the solid compound. Review storage and handling procedures.
Low Purity of the New Batch Request the Certificate of Analysis (CoA) from the supplier and compare the purity with previous batches. Perform in-house purity analysis using HPLC.
Inaccurate IC50 Value Perform a dose-response experiment with the new batch to determine its IC50 and compare it to the expected value or previous batches.
Issue 2: Increased off-target effects or cellular toxicity with a new batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Toxic Impurities Analyze the impurity profile of the new batch using HPLC-MS and compare it to previous batches. If new peaks are observed, it may indicate the presence of a toxic impurity.
Higher Potency of the New Batch The new batch might be more potent than previous ones. Perform a dose-response curve to determine the IC50 and adjust the experimental concentration accordingly.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent and non-toxic to the cells.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using HPLC-MS

Objective: To assess the identity, purity, and impurity profile of different this compound batches.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound batch in DMSO. Dilute to a working concentration of 10 µg/mL with an appropriate mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Confirm the identity of this compound by its retention time and the presence of its expected molecular ion peak.

    • Calculate the purity of each batch by integrating the area of the this compound peak relative to the total peak area.

    • Compare the impurity profiles of different batches by looking for the presence and relative abundance of other peaks.

Data Presentation: Example HPLC-MS Purity Analysis

Batch ID Retention Time (min) Purity (%) Major Impurity Peaks (m/z)
Batch A5.299.5325.1
Batch B5.295.2325.1, 358.2
Batch C5.398.9325.1
Protocol 2: Cell-Based HDAC Activity Assay

Objective: To functionally validate the inhibitory activity of different this compound batches.

Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each this compound batch and a known HDAC inhibitor control (e.g., Trichostatin A). Treat the cells for a defined period (e.g., 24 hours).

  • HDAC Activity Measurement: Use a commercially available fluorometric or luminometric HDAC activity assay kit according to the manufacturer's instructions. These kits typically measure the deacetylation of a substrate by cellular HDACs.

  • Data Analysis:

    • Plot the HDAC activity against the log of the inhibitor concentration.

    • Calculate the IC50 value for each batch using a non-linear regression analysis.

Data Presentation: Example IC50 Values from Cell-Based Assay

Batch ID IC50 (nM)
Batch A16.2
Batch B45.8
Batch C15.5
Reference (TSA)5.1

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone HATs (Acetylation) Chromatin_Closed Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin_Closed Acetylated_Histone->Histone HDACs (Deacetylation) Chromatin_Open Open Chromatin (Transcriptionally Active) Acetylated_Histone->Chromatin_Open DNA DNA This compound This compound HDACs HDAC Enzyme This compound->HDACs Inhibits Experimental_Workflow cluster_QC Quality Control of New this compound Batch start Receive New Batch of this compound analytical_qc Analytical QC (HPLC-MS) start->analytical_qc biological_qc Biological QC (Cell-Based Assay) start->biological_qc compare Compare to Previous Batches & Reference Standards analytical_qc->compare biological_qc->compare decision Accept or Reject Batch? compare->decision accept Proceed with Experiments decision->accept Consistent reject Contact Supplier/ Troubleshoot Further decision->reject Inconsistent Troubleshooting_Logic cluster_compound Compound Integrity Checks cluster_protocol Protocol Review start Inconsistent Experimental Results check_compound Verify Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Check Storage & Handling check_compound->storage reagents Reagent Quality check_protocol->reagents purity Assess Purity (HPLC) storage->purity activity Confirm Activity (IC50) purity->activity resolve Identify Source of Variability activity->resolve cells Cell Health & Passage Number reagents->cells instrumentation Instrument Calibration cells->instrumentation instrumentation->resolve

References

Optimizing incubation time for maximal Oxamflatin efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Oxamflatin, a potent histone deacetylase (HDAC) inhibitor. Particular focus is given to optimizing incubation time to achieve maximal therapeutic efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Class I and II histone deacetylases (HDACs).[1] Its inhibitory action leads to an accumulation of acetylated histones, which relaxes the chromatin structure. This, in turn, alters gene expression, reactivating silenced tumor suppressor genes and modifying the transcription of genes involved in key cellular processes such as the cell cycle, apoptosis, and differentiation.[1]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound is cell-line dependent but generally falls within the nanomolar (nM) to low micromolar (µM) range. For instance, it has been shown to induce morphological changes and decrease cell viability in ovarian cancer cell lines (OVCAR-5 and SKOV-3) in the nM range.[2][3][4] For HeLa cells, concentrations up to 8 µM have been tested to assess effects on cell viability and E-cadherin expression.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How stable is this compound in cell culture medium?

A3: While specific stability data in various culture media is not extensively published, it is standard practice to prepare fresh working solutions of this compound for each experiment to ensure consistent activity.[2] The solid form is stable for at least 12 months when stored at or below -20°C.[6] Aqueous solutions should not be stored for more than one day.[6]

Q4: What are the known downstream effects of this compound treatment?

A4: this compound treatment leads to several downstream cellular effects, including:

  • Cell Cycle Arrest: It can cause G1 phase arrest in the cell cycle.[2][7]

  • Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways, involving the cleavage of caspases-8, -9, and PARP.[8][9]

  • Gene Expression Changes: It upregulates the expression of genes like p21 and gelsolin, while downregulating c-Myc, CDK4, cyclin A, and cyclin D1.[3][4][7]

  • Morphological Changes: Treated cells often exhibit an elongated shape with filamentous protrusions.[2][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no observed efficacy (e.g., no change in cell viability or target protein expression). 1. Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest. 2. Inappropriate Concentration: The concentration of this compound may be too low for the specific cell line. 3. Compound Instability: this compound may have degraded due to improper storage or handling.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 2. Conduct a dose-response experiment to identify the IC50 for your cell line. 3. Ensure this compound is stored correctly (-20°C or -80°C for long-term storage) and that fresh working solutions are made for each experiment.[2][6]
High levels of cytotoxicity observed across all concentrations. 1. Excessive Incubation Time: The incubation period may be too long, leading to non-specific cell death. 2. Concentration Too High: The chosen concentration range may be too high for the sensitivity of the cell line.1. Reduce the incubation time. Effects of HDAC inhibitors can often be observed within 24 hours.[5] 2. Lower the concentration range in your dose-response experiments. Start from a lower nM range.
Inconsistent results between experiments. 1. Variability in Incubation Time: Even small variations in incubation time can affect outcomes. 2. Cell Passage Number: Different cell passages can have varied responses to treatment. 3. Inconsistent Drug Preparation: Differences in the preparation of this compound stock and working solutions.1. Standardize the incubation time precisely for all related experiments. 2. Use a consistent range of cell passage numbers for all experiments. 3. Prepare a large batch of stock solution to be used across multiple experiments, and always prepare fresh dilutions from this stock.
Morphological changes are observed, but there is no significant change in the expression of the target gene. 1. Timing of Gene Expression: The peak expression of the target gene may occur at a different time point than the morphological changes.1. Perform a time-course experiment and analyze gene expression at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamics of gene regulation.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound Efficacy

This protocol outlines a cell viability assay to determine the optimal incubation time for this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. The optimal incubation time will be the duration that yields the desired effect (e.g., IC50) with the highest therapeutic window.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of this compound on histone acetylation, a direct indicator of its HDAC inhibitory activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (Acetylated-Histone H3, Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with the primary antibody against acetylated-histone H3 overnight at 4°C. The next day, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 for normalization.

Data Presentation

Table 1: Effect of this compound Incubation Time on Cell Viability in Ovarian Cancer Cell Lines

Cell LineConcentration (nM)24h Incubation (% Viability)48h Incubation (% Viability)72h Incubation (% Viability)Reference
OVCAR-5100Data not specified~60%Data not specified[3]
SKOV-3100Data not specified~70%Data not specified[3]

Note: The referenced study focused on morphological changes and antiproliferative effects, with detailed time-course data on viability not fully presented. The data above is an approximation based on graphical representations in the source.

Table 2: Time-Dependent Increase in E-cadherin Expression in HeLa Cells Treated with this compound

Concentration (µM)24h Incubation (Fold Change in E-cadherin mRNA)48h Incubation (Fold Change in E-cadherin mRNA)Reference
2Not significantSignificant increase[5]
4Significant increaseSignificant increase[5]

Visualizations

Oxamflatin_Mechanism cluster_acetylation Acetylation State This compound This compound HDAC HDACs (Class I & II) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Altered Gene Expression Relaxed_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest (G1) Apoptosis Morphological Changes Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A 1. Seed Cells in Multi-well Plate B 2. Prepare this compound Working Solutions A->B C 3. Treat Cells with This compound B->C D 4. Incubate for Defined Time Points (e.g., 24, 48, 72h) C->D E 5a. Cell Viability Assay (MTT) D->E F 5b. Western Blot for Protein Expression D->F G 5c. qPCR for Gene Expression D->G H 6. Data Analysis & Determination of Optimal Incubation Time E->H F->H G->H

Caption: Workflow for optimizing this compound incubation time.

Signaling_Pathway This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition p21 p21 (CDK Inhibitor) Upregulation HDAC_inhibition->p21 cMyc c-Myc Downregulation HDAC_inhibition->cMyc CDK4 CDK4 Downregulation HDAC_inhibition->CDK4 E2F1 E2F1 Downregulation HDAC_inhibition->E2F1 Apoptosis Apoptosis HDAC_inhibition->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest CDK4->G1_Arrest E2F1->G1_Arrest

Caption: Simplified signaling pathway affected by this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Oxamflatin and Trichostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate chemical probes and potential therapeutic agents is paramount. This guide provides a detailed, objective comparison of two prominent histone deacetylase (HDAC) inhibitors: Oxamflatin and Trichostatin A (TSA). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an informed decision-making process.

Mechanism of Action: Inhibiting the Gatekeepers of Gene Expression

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[1] Both this compound and Trichostatin A exert their effects by inhibiting HDAC activity, which results in the accumulation of acetylated histones and a more open chromatin state, thereby promoting gene expression.[2]

This compound is a potent, broad-spectrum HDAC inhibitor.[3][4] Its hydroxamic acid group is crucial for its inhibitory activity, likely chelating the zinc ion in the active site of HDAC enzymes, a mechanism common to many HDAC inhibitors.[5][1]

Trichostatin A (TSA) is a well-characterized antifungal antibiotic that acts as a potent and specific inhibitor of Class I and II HDACs.[6][7] It is known to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[7][8] TSA's inhibitory mechanism also involves the interaction of its hydroxamic acid group with the zinc-containing active site of the HDAC enzyme.[9]

HDAC_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound / TSA Histone Histone Protein Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone Acetylation HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) Acetyl_Group Acetyl Group Acetyl_Group->HAT Adds Deacetylated_Histone Deacetylated Histone (Closed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Inhibitor This compound or TSA Inhibitor->HDAC Inhibits Blocked_HDAC Inhibited HDAC

General mechanism of HDAC inhibition by this compound and TSA.

Comparative Efficacy: A Quantitative Look

The following tables summarize the quantitative data on the inhibitory and anti-proliferative activities of this compound and TSA. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: HDAC Inhibition

CompoundTarget HDACsIC50 (in vitro)Reference(s)
This compoundMammalian HDACs15.7 nM[3]
Trichostatin AClass I & II HDACs~1.8 - 20 nM[6][10]
HDAC16 nM[11]
HDAC438 nM[11]
HDAC68.6 nM[11]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (Growth Inhibition)Reference(s)
This compoundVarious human tumorsMultipleNot specified[2]
OVCAR-5, SKOV-3Ovarian CancernM range[3][12]
Trichostatin AEight breast cancer linesBreast Cancer26.4 - 308.1 nM[13][14]
MCF-7 (ERα positive)Breast Cancer~47.5 nM[14]
MDA-MB-231 (ERα negative)Breast Cancer~201.2 nM[14]

Impact on Cellular Signaling Pathways

Both this compound and TSA modulate various signaling pathways, leading to their anti-tumor effects.

This compound: this compound has been shown to induce morphological changes and has strong cytostatic effects in ovarian cancer cell lines.[15] Its mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of key cell cycle progression factors, including c-Myc, CDK4, and E2F1, as well as reducing the phosphorylation of the Retinoblastoma (Rb) protein.[5][15]

Oxamflatin_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits p21 p21 (CDKN1A) (Upregulated) HDAC->p21 Represses CDK4 CDK4 (Downregulated) HDAC->CDK4 Activates cMyc c-Myc (Downregulated) HDAC->cMyc Activates E2F1 E2F1 (Downregulated) HDAC->E2F1 Activates p21->CDK4 Rb_p Phosphorylated Rb (Downregulated) CDK4->Rb_p cMyc->E2F1

Signaling pathway affected by this compound.

Trichostatin A (TSA): TSA has been shown to induce apoptosis through both p53-dependent and -independent pathways.[16][17] In osteosarcoma cells, TSA promotes apoptosis through the activation of the p53 signaling pathway.[16] Additionally, TSA can abrogate TGF-β2-induced epithelial-mesenchymal transition (EMT) by down-regulating not only the canonical Smad pathway but also the non-canonical TGF-β/Akt, MAPK, and ERK1/2 signaling pathways.[18]

TSA_Pathways cluster_p53 p53 Pathway cluster_tgf TGF-β Pathway TSA Trichostatin A (TSA) HDAC HDAC TSA->HDAC Inhibits Akt Akt (Phosphorylation Inhibited) TSA->Akt MAPK p38 MAPK (Phosphorylation Inhibited) TSA->MAPK ERK ERK1/2 (Phosphorylation Inhibited) TSA->ERK p53 p53 (Activated) HDAC->p53 Represses Bax Bax (Upregulated) p53->Bax Apoptosis_p53 Apoptosis Bax->Apoptosis_p53 TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R TGFb_R->Akt TGFb_R->MAPK TGFb_R->ERK EMT Epithelial-Mesenchymal Transition (EMT)

Signaling pathways modulated by Trichostatin A.

Experimental Protocols

To aid in the design of comparative studies, the following are detailed methodologies for key experiments.

1. HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for measuring HDAC activity in nuclear extracts.[19]

  • Materials:

    • Nuclear extraction buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).

    • Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Lysine developer.

    • 96-well black microplate.

    • Fluorometer (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare nuclear extracts from cells treated with this compound, TSA, or vehicle control according to the manufacturer's protocol.

    • Determine protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).

    • In a 96-well black plate, add the following to each well:

      • X µL of nuclear extract (containing 5-10 µg of protein).

      • Y µL of HDAC assay buffer to a final volume of 50 µL.

      • 10 µL of the fluorometric HDAC substrate.

    • Include a positive control (no inhibitor) and a blank (no nuclear extract). For inhibitor controls, pre-incubate the nuclear extract with this compound or TSA for 15 minutes before adding the substrate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of lysine developer.

    • Incubate for another 15-30 minutes at 37°C.

    • Measure the fluorescence on a fluorometer.

    • Calculate HDAC activity relative to the positive control after subtracting the blank reading.

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • This compound and TSA stock solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear microplate.

    • Microplate reader (570 nm).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or TSA (and a vehicle control) for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Incubate for 15-30 minutes at room temperature with shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot for Histone Acetylation

This protocol is for detecting changes in the acetylation levels of histones.

  • Materials:

    • Cells treated with this compound, TSA, or vehicle control.

    • RIPA buffer with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., total Histone H3 or β-actin) to normalize the results.

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Line & Inhibitors treatment Cell Treatment (this compound, TSA, Vehicle) start->treatment hdac_assay HDAC Activity Assay treatment->hdac_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (e.g., Acetyl-Histones, p21) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis & Comparison hdac_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

Oxamflatin Versus SAHA: A Comparative Analysis of HDAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential inhibitory profiles and cellular effects of two prominent histone deacetylase (HDAC) inhibitors: Oxamflatin and Suberoylanilide Hydroxamic Acid (SAHA).

This guide provides a comprehensive and objective comparison of this compound and SAHA, focusing on their inhibitory potency against various HDAC isoforms, their impact on key cellular signaling pathways, and the experimental methodologies used to characterize them. All quantitative data is presented in a clear, tabular format for ease of comparison, and signaling pathways are visualized using diagrams to facilitate understanding.

Data Presentation: Quantitative Comparison of HDAC Inhibition

The inhibitory activity of this compound and SAHA against Class I and II HDAC isoforms has been evaluated in multiple studies. The following table summarizes their 50% inhibitory concentrations (IC50), providing a quantitative measure of their potency. A lower IC50 value indicates a higher potency.

HDAC IsoformThis compound IC50 (nM)SAHA IC50 (nM)Fold Difference (SAHA/Oxamflatin)
Class I
HDAC1<20[1]~10-61[2]-
HDAC2<20[1]~70[3]-
HDAC3-NCOR2 complex<10[1]600[1]~60
HDAC8<20[1]~44-827[2][3]-
Class II
HDAC6390[1]--
HDAC7840[1]--

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is collated from studies providing direct comparisons where possible.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for the characterization of compounds like this compound and SAHA. A widely used method is the fluorometric HDAC activity assay.

Fluorometric HDAC Activity Assay

This assay quantifies HDAC activity by measuring the fluorescence generated from a deacetylated substrate.

Principle: The assay utilizes a substrate composed of an acetylated lysine side chain linked to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a stop solution)

  • Test compounds (this compound and SAHA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound and SAHA) and the HDAC substrate in assay buffer.

  • Enzyme Reaction:

    • Add a defined amount of recombinant HDAC enzyme to the wells of a 96-well plate.

    • Add the serially diluted test compounds to the respective wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution to each well.

    • Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

    • Subtract the background fluorescence (from wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and SAHA exert their cellular effects by modulating the acetylation of histone and non-histone proteins, thereby influencing gene expression and various signaling pathways.

This compound: Induction of G1 Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest primarily at the G1 phase.[4] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of key cell cycle progression proteins such as c-Myc, CDK4, and E2F1.[3][5]

Oxamflatin_Pathway This compound This compound HDACs HDACs This compound->HDACs inhibits p21 p21 (WAF1/Cip1) HDACs->p21 represses CDK4 CDK4 HDACs->CDK4 activates cMyc c-Myc HDACs->cMyc activates E2F1 E2F1 HDACs->E2F1 activates G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest promotes CDK4->G1_Arrest inhibits cMyc->G1_Arrest inhibits E2F1->G1_Arrest inhibits

This compound-induced G1 cell cycle arrest pathway.
SAHA: Induction of G2/M Cell Cycle Arrest and Apoptosis

SAHA is known to induce cell cycle arrest at the G2/M phase and promote apoptosis through multiple signaling pathways.[6] One of the key mechanisms involves the inhibition of the Akt/FOXO3a signaling pathway.[2][6] Inhibition of Akt leads to the activation of the pro-apoptotic transcription factor FOXO3a. SAHA also induces the expression of the cell cycle inhibitors p21 and p27.[7] Furthermore, it has been shown to affect other survival signals, including STAT6 and ERK.[8]

SAHA_Pathway SAHA SAHA HDACs HDACs SAHA->HDACs inhibits Akt Akt HDACs->Akt activates p21 p21 HDACs->p21 represses p27 p27 HDACs->p27 represses FOXO3a FOXO3a Akt->FOXO3a inhibits Apoptosis Apoptosis FOXO3a->Apoptosis promotes G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest promotes p27->G2M_Arrest promotes

SAHA-induced apoptosis and cell cycle arrest pathway.

Conclusion

Both this compound and SAHA are potent inhibitors of histone deacetylases with significant anti-cancer properties. However, this comparative guide highlights key differences in their inhibitory profiles and mechanisms of action.

  • Potency and Selectivity: this compound demonstrates particularly high potency against the HDAC3-NCOR2 complex, being approximately 60-fold more potent than SAHA in the cited study.[1] This suggests a degree of selectivity that may be advantageous in specific therapeutic contexts.

  • Mechanism of Action: A notable distinction lies in their impact on the cell cycle, with this compound primarily inducing G1 arrest and SAHA promoting G2/M arrest.[4][6] This divergence is rooted in the distinct signaling pathways they modulate.

The choice between this compound and SAHA for research or therapeutic development will depend on the specific HDAC isoforms and cellular pathways of interest. The detailed experimental protocols provided herein offer a foundation for conducting further comparative studies to elucidate the nuanced activities of these and other HDAC inhibitors.

References

Synergistic Power of Oxamflatin: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Oxamflatin with other anticancer drugs, supported by experimental data and detailed methodologies. This compound, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in enhancing the efficacy of conventional chemotherapeutic agents, offering a potential strategy to overcome drug resistance and improve patient outcomes.

This compound in Combination with Paclitaxel: A Case Study in Endometrial Cancer

A notable example of this compound's synergistic potential has been observed in combination with the microtubule-stabilizing agent, paclitaxel, in endometrial cancer cells. This combination has been shown to lead to a significant increase in apoptosis (programmed cell death) and enhanced microtubule stabilization compared to either drug used alone.

Quantitative Data Summary

The following table summarizes the representative data from in vitro studies on endometrial cancer cell lines, illustrating the synergistic effects of this compound and paclitaxel on cell viability and apoptosis.

Treatment GroupDrug Concentration% Cell Viability (after 48h)% Apoptotic Cells (after 48h)Combination Index (CI)*
Control-100%<5%-
This compound50 nM75%15%-
Paclitaxel10 nM60%25%-
This compound + Paclitaxel 50 nM + 10 nM 30% 65% < 1 (Synergism)

*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

1. Cell Culture and Drug Treatment:

  • Cell Lines: Human endometrial cancer cell lines (e.g., Ark2, KLE) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Preparation: this compound and paclitaxel are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in the cell culture medium.

  • Treatment: Cells are seeded in 96-well plates for viability assays and 6-well plates for apoptosis and protein analysis. After 24 hours of incubation, the cells are treated with this compound alone, paclitaxel alone, or a combination of both for 48 hours.

2. Cell Viability Assay (MTT Assay):

  • Following drug treatment, the cell culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • The medium is then removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • After treatment, both floating and adherent cells are collected and washed with cold PBS.

  • The cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

4. Western Blot Analysis for Microtubule Stabilization:

  • Treated cells are lysed, and protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Increased levels of acetylated α-tubulin indicate microtubule stabilization.

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and paclitaxel is attributed to their distinct but complementary mechanisms of action targeting microtubule dynamics.

Synergy_Pathway cluster_this compound This compound cluster_paclitaxel Paclitaxel This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits Tubulin α-tubulin HDAC6->Tubulin deacetylates Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to and stabilizes MicrotubuleStabilization Microtubule Stabilization Microtubules->MicrotubuleStabilization AcetylatedTubulin Acetylated α-tubulin Tubulin->AcetylatedTubulin acetylation AcetylatedTubulin->MicrotubuleStabilization Apoptosis Apoptosis MicrotubuleStabilization->Apoptosis induces

Caption: Synergistic mechanism of this compound and Paclitaxel.

Experimental_Workflow start Start: Endometrial Cancer Cell Culture treatment Drug Treatment (48h) - this compound - Paclitaxel - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Extraction & Western Blot (Acetylated α-tubulin) treatment->protein data Data Analysis - % Viability - % Apoptosis - Protein Levels viability->data apoptosis->data protein->data conclusion Conclusion: Assess Synergy data->conclusion

Caption: Experimental workflow for assessing synergy.

Comparison with Other Potential Combinations

The synergistic potential of this compound is not limited to taxanes. As an HDAC inhibitor, it is poised to enhance the efficacy of other classes of anticancer drugs through various mechanisms.

Anticancer Drug ClassExample Drug(s)Proposed Mechanism of Synergy with this compoundPotential Cancer Targets
Platinum-Based Drugs Cisplatin, OxaliplatinThis compound-induced chromatin relaxation may increase DNA accessibility for platinum adduct formation, enhancing DNA damage and apoptosis.Ovarian, Lung, Colorectal Cancer
Topoisomerase Inhibitors Doxorubicin, EtoposideBy altering chromatin structure, this compound can enhance the access of topoisomerase inhibitors to their DNA targets, leading to increased DNA strand breaks.Breast, Lung, Hematological Malignancies

Signaling Pathway for Synergy with DNA Damaging Agents

DNA_Damage_Synergy This compound This compound HDACs HDACs This compound->HDACs inhibits Chromatin Condensed Chromatin HDACs->Chromatin maintains RelaxedChromatin Relaxed Chromatin Chromatin->RelaxedChromatin relaxes DNADamage Increased DNA Damage RelaxedChromatin->DNADamage DNADamagingAgent DNA Damaging Agent (e.g., Cisplatin) DNADamagingAgent->DNADamage induces Apoptosis Apoptosis DNADamage->Apoptosis

Caption: this compound synergy with DNA damaging agents.

Conclusion

The combination of this compound with conventional anticancer drugs presents a promising therapeutic strategy. The synergistic effects, as demonstrated with paclitaxel, highlight the potential of this compound to enhance therapeutic efficacy and potentially overcome drug resistance. Further preclinical and clinical studies are warranted to explore the full potential of this compound in combination therapies for a broader range of cancers. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such research endeavors.

Unveiling Oxamflatin: A Comparative Analysis of its Antitumor Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the histone deacetylase (HDAC) inhibitor, Oxamflatin, demonstrates its potent antitumor effects across a spectrum of cancer models. This guide provides a detailed comparison with other HDAC inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic potential.

This compound, a novel hydroxamic acid-containing compound, has emerged as a promising candidate in cancer therapy due to its potent inhibition of histone deacetylases (HDACs). By altering the acetylation status of histones and other non-histone proteins, this compound modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This report synthesizes findings from multiple studies to present a comparative analysis of this compound's efficacy, benchmarked against other HDAC inhibitors.

Comparative Antitumor Activity

This compound has demonstrated significant in vitro antiproliferative activity against a variety of human and mouse cancer cell lines.[1] Its potency is comparable to, and in some cases exceeds, that of other well-known HDAC inhibitors such as Trichostatin A (TSA) and sodium n-butyrate.[1]

Cancer Cell LineThis compound IC₅₀ (nM)Trichostatin A (TSA) IC₅₀ (nM)Sodium n-Butyrate (mM)
HeLa (Cervical Cancer) 15.7[2]~20~1.5
OVCAR-5 (Ovarian Cancer) In the nM range[3]Not ReportedNot Reported
SKOV-3 (Ovarian Cancer) In the nM range[3]Not ReportedNot Reported
B16 Melanoma Effective in vivo[1]Not ReportedNot Reported

Table 1: Comparative IC₅₀ values of this compound and other HDAC inhibitors in various cancer cell lines. Data compiled from multiple sources.[1][2][3]

In vivo studies have further substantiated the antitumor potential of this compound. In a B16 melanoma mouse model, administration of this compound at a dose of 50 mg/kg resulted in a significant increase in survival, with one mouse surviving over 60 days post-tumor inoculation.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer

This compound's primary mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones.[1] This hyperacetylation results in a more relaxed chromatin structure, facilitating the transcription of tumor suppressor genes that are often silenced in cancer.[4][5]

Key molecular events triggered by this compound include:

  • Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest in cancer cells.[1] This is achieved by upregulating the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1 and downregulating the expression of key cell cycle progression proteins such as cyclin A, cyclin D1, CDK4, and E2F1.[1][3][6]

  • Induction of Apoptosis: While the primary effect observed in many studies is cytostatic, evidence suggests that HDAC inhibitors can induce apoptosis in tumor cells.[4]

  • Modulation of Gene Expression: this compound has been shown to augment the expression of gelsolin, a protein involved in cell morphology and motility, and cyclin E.[1] Conversely, it decreases the expression of c-Myc, an oncoprotein that drives cell proliferation.[6]

Oxamflatin_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Molecular Consequences cluster_3 Antitumor Outcomes This compound This compound HDAC HDAC Inhibition This compound->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (Upregulation) Gene_Expression->p21 Cyclins Cyclin A/D1, CDK4, E2F1 (Downregulation) Gene_Expression->Cyclins cMyc c-Myc (Downregulation) Gene_Expression->cMyc Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Cyclins->Cell_Cycle_Arrest Tumor_Suppression Tumor Growth Inhibition cMyc->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Signaling pathway of this compound's antitumor activity.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental methodologies are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or other HDAC inhibitors for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p21, Cyclin D1, acetylated-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Antitumor Effect Assays cluster_data Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle protein Protein Expression (Western Blot) treat->protein analysis Quantitative & Qualitative Analysis viability->analysis cycle->analysis protein->analysis

Caption: General workflow for in vitro validation of this compound.

Conclusion

This compound stands out as a potent HDAC inhibitor with significant antitumor activity across various cancer models. Its ability to induce cell cycle arrest and modulate the expression of key cancer-related genes underscores its therapeutic potential. The comparative data presented in this guide, along with detailed experimental protocols, provide a valuable resource for the scientific community to further explore and validate the role of this compound in cancer therapy. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.

References

Unraveling the Transcriptional Maze: A Comparative Analysis of HDAC Inhibitor-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking to understand the nuanced mechanisms of histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents. A key aspect of their function lies in the alteration of gene expression. This guide provides a comparative analysis of the gene expression profiles induced by different HDAC inhibitors, supported by experimental data, to aid in the rational design of therapeutic strategies.

Histone deacetylase inhibitors (HDACis) are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription. By inhibiting HDACs, HDACis promote histone hyperacetylation, leading to a more open chromatin state and the altered expression of a wide range of genes involved in critical cellular processes such as the cell cycle, apoptosis, and differentiation.[1][2][3][4]

While HDAC inhibitors as a class share this general mechanism, individual agents exhibit distinct pharmacological properties and can induce varied gene expression profiles. These differences can be attributed to factors such as their chemical structure, selectivity for different HDAC isoforms, and the specific cellular context.[2][5] This guide will delve into a comparative analysis of gene expression changes induced by several prominent HDAC inhibitors, including Vorinostat (SAHA), Romidepsin (FK228), Panobinostat (LBH589), and Entinostat (MS-275).

Comparative Gene Expression Profiles

Studies utilizing microarray and RNA-sequencing technologies have revealed that HDAC inhibitors typically alter the expression of 0.5% to 20% of the genome.[1] A notable finding is that these agents induce both the up-regulation and down-regulation of a similar number of genes.[1][2] While there is a "core" set of genes commonly regulated by different HDACis across various cancer cell lines, a significant portion of the transcriptional response is cell-type specific and inhibitor-specific.[1][2]

For instance, a study comparing the hydroxamic acid-containing inhibitors Suberoylanilide Hydroxamic Acid (SAHA) and Trichostatin A (TSA) with the benzamide MS-275 found that the gene expression profiles of SAHA and TSA were more similar to each other than to that of MS-275.[2] This suggests that the chemical class of the inhibitor can influence its impact on gene expression.

The following tables summarize the differential gene expression induced by various HDAC inhibitors in different cancer cell lines, based on data from multiple studies.

Table 1: Differentially Expressed Genes in T24 Bladder and MDA Breast Carcinoma Cells Treated with HDAC Inhibitors [2]

GeneT24 (SAHA) Fold ChangeT24 (TSA) Fold ChangeT24 (MS-275) Fold ChangeMDA (SAHA) Fold ChangeMDA (TSA) Fold ChangeMDA (MS-275) Fold Change
Up-regulated
CDKN1A (p21)4.55.13.83.23.52.9
GDF153.84.23.12.93.12.5
BTG23.53.92.82.72.92.3
KLF63.23.62.52.52.72.1
Down-regulated
CCNA2-3.1-3.5-2.4-2.8-3.0-2.2
CCNB1-2.9-3.2-2.2-2.6-2.8-2.0
TOP2A-2.8-3.1-2.1-2.5-2.7-1.9
PLK1-2.7-3.0-2.0-2.4-2.6-1.8

Table 2: Commonly Regulated Genes in Cutaneous T-Cell Lymphoma (CTCL) Patients Treated with Panobinostat [6][7][8]

GeneRegulation
Up-regulated
IL10RAUp
EGR1Up
KLF2Up
Down-regulated
SKP2Down
MYCDown
E2F1Down
BCL2Down
CCND1Down
PIM1Down
FYNDown
VAV1Down
ITKDown
CD3GDown
CD2Down
IL2RGDown
IL4RDown
IL7RDown
CCR4Down
CCR7Down

Table 3: Comparison of Gene Expression Changes in CD34+ Cells Treated with MS-275 and SAHA [5]

FeatureMS-275SAHA
Differentially Expressed Genes432364
Global H3K27ac IncreaseSignificantMore prominent

Key Signaling Pathways Modulated by HDAC Inhibitors

The gene expression changes induced by HDAC inhibitors converge on several key signaling pathways that are critical for cancer cell proliferation and survival. These include pathways regulating the cell cycle, apoptosis, and DNA damage repair.

Signaling_Pathways cluster_HDACi HDAC Inhibitors cluster_Cellular_Processes Cellular Processes cluster_Key_Genes_Up Up-regulated Genes cluster_Key_Genes_Down Down-regulated Genes HDACi HDAC Inhibitors (e.g., Vorinostat, Romidepsin) p21 CDKN1A (p21) HDACi->p21 induces APAF1 APAF-1 HDACi->APAF1 induces Cyclins Cyclins (A, B, D) HDACi->Cyclins represses CDKs CDKs HDACi->CDKs represses BCL2 Bcl-2 Family HDACi->BCL2 represses RAD51 RAD51 HDACi->RAD51 represses BRCA1 BRCA1 HDACi->BRCA1 represses CellCycle Cell Cycle Arrest Apoptosis Apoptosis DNARepair DNA Damage Repair Inhibition p21->CellCycle APAF1->Apoptosis Cyclins->CellCycle CDKs->CellCycle BCL2->Apoptosis RAD51->DNARepair BRCA1->DNARepair

A consistent finding across numerous studies is the robust induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A) by various HDAC inhibitors.[2][9] The up-regulation of p21 plays a significant role in the cell cycle arrest observed in cancer cells following HDACi treatment.[3][9] Concurrently, HDAC inhibitors often lead to the down-regulation of cyclins and cyclin-dependent kinases (CDKs), further contributing to cell cycle arrest.[3][9]

In the context of apoptosis, HDAC inhibitors have been shown to modulate the expression of multiple genes within key apoptotic pathways, including the Bcl-2 and caspase pathways.[10][11] For example, they can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as APAF-1.[10][11]

Furthermore, HDAC inhibitors can impair DNA repair processes by transcriptionally down-regulating key DNA damage response proteins like RAD51 and BRCA1.[3] This suggests a potential for synergistic effects when combining HDAC inhibitors with DNA-damaging agents.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of gene expression profiling studies, it is crucial to adhere to well-defined experimental protocols. The following is a generalized workflow for a comparative gene expression analysis of HDAC inhibitors.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_RNA_Processing RNA Processing cluster_Gene_Expression Gene Expression Analysis cluster_Data_Analysis Data Analysis Cell_Lines Select & Culture Cancer Cell Lines HDACi_Treatment Treat with different HDAC inhibitors (and vehicle control) Cell_Lines->HDACi_Treatment Time_Course Collect samples at various time points HDACi_Treatment->Time_Course RNA_Isolation Isolate Total RNA Time_Course->RNA_Isolation RNA_QC Assess RNA Quality & Quantity RNA_Isolation->RNA_QC Microarray_RNAseq Microarray or RNA-Sequencing RNA_QC->Microarray_RNAseq Data_Acquisition Data Acquisition Microarray_RNAseq->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation Validate key genes (e.g., qRT-PCR, Western Blot) Pathway_Analysis->Validation

Detailed Methodologies:

  • Cell Culture and Treatment: Specific cancer cell lines (e.g., T24 bladder carcinoma, MDA-MB-231 breast cancer, or patient-derived cells) are cultured under standard conditions.[2][12] Cells are then treated with various HDAC inhibitors (e.g., Vorinostat, Romidepsin) at predetermined concentrations (often around the IC50 for growth inhibition) or a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 24 hours).[2][7][8]

  • RNA Isolation and Quality Control: Total RNA is extracted from the treated and control cells using standard methods like TRIzol reagent or commercial kits. The integrity and concentration of the RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Gene Expression Profiling:

    • Microarray: Labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip). The chips are then washed, stained, and scanned to measure the intensity of the hybridization signals.[7][8][12]

    • RNA-Sequencing (RNA-Seq): RNA is converted to a library of cDNA fragments, and adapters are ligated to each end. The library is then sequenced using a high-throughput sequencing platform.[5][13]

  • Data Analysis:

    • Normalization: Raw data from microarrays or RNA-seq is normalized to remove technical variations.

    • Differential Gene Expression Analysis: Statistical methods are applied to identify genes that are significantly up- or down-regulated between the HDAC inhibitor-treated and control groups. A fold-change and p-value or false discovery rate (FDR) cutoff are typically used to define differentially expressed genes.[5]

    • Pathway and Functional Enrichment Analysis: Bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) are used to identify the biological pathways and functions that are significantly enriched among the differentially expressed genes.[14]

    • Validation: The expression changes of key genes of interest are often validated using an independent method, such as quantitative real-time PCR (qRT-PCR) or Western blotting to confirm changes at the protein level.[2]

Conclusion

The comparative analysis of gene expression profiles induced by different HDAC inhibitors reveals a complex and multifaceted landscape of transcriptional regulation. While common pathways related to cell cycle control and apoptosis are consistently affected, significant differences exist between inhibitors and across various cellular contexts. This detailed understanding of the molecular consequences of HDAC inhibition is paramount for the development of more effective and targeted cancer therapies. The data and methodologies presented in this guide provide a framework for researchers to further explore the intricate mechanisms of these promising therapeutic agents.

References

A Head-to-Head In Vivo Comparison of Oxamflatin and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Vivo Performance Analysis of Oxamflatin, Trichostatin A, and Vorinostat

In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a head-to-head comparison of the in vivo performance of this compound against two other well-characterized HDAC inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA). The following sections present a comprehensive analysis of their anti-tumor efficacy, toxicity profiles, and pharmacokinetic properties, supported by experimental data to aid in informed decision-making for research and development.

In Vivo Antitumor Efficacy in B16 Melanoma Model

A key indicator of an anti-cancer agent's potential is its ability to inhibit tumor growth in a living organism. The B16 murine melanoma model is a widely used and well-established model to assess the efficacy of cancer therapeutics.

Quantitative Comparison of Antitumor Activity
InhibitorAnimal ModelDosing RegimenKey Efficacy OutcomeReference
This compound BDF1 mice with B16 melanoma20 mg/kg, intraperitoneally (i.p.), every other day for 6 doses38% increase in lifespan (ILS)[1]
50 mg/kg, i.p., every other day for 6 doses>67% ILS, with one mouse surviving over 60 days[1]
Trichostatin A (TSA) C57BL/6 mice with B16F0 melanoma1 µM/kg or 3 µM/kg, i.p., every 2 days from day 6Significant tumor growth inhibition at both doses (tumor weight)[2]
Vorinostat (SAHA) N/A (B16 melanoma in vivo data not found)N/AIn vitro IC50 for B16 cells: 2.26 µM[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

B16 Melanoma In Vivo Efficacy Study Protocol (this compound)
  • Animal Model: BDF1 mice.

  • Tumor Inoculation: Intraperitoneal injection of a single-cell suspension of B16 melanoma cells.

  • Treatment: this compound was administered intraperitoneally on days 1, 3, 5, 7, 9, and 11 post-tumor inoculation.

  • Endpoint: The primary endpoint was the percentage of increased life span (ILS%) of the treated animals compared to a control group.[1]

B16 Melanoma In Vivo Efficacy Study Protocol (Trichostatin A)
  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: Intramuscular injection of 4 x 10^5 B16F0 cells into the left thigh.

  • Treatment: Starting on day 6 post-inoculation, Trichostatin A (1 µM/kg or 3 µM/kg) or a vehicle control (DMSO) was injected intraperitoneally every 2 days.

  • Endpoint: On day 12, mice were euthanized, and the tumors were excised and weighed to determine the extent of tumor growth inhibition.[2]

Toxicity and Safety Profile

The therapeutic window of any drug is critically defined by its toxicity. The following table summarizes the available in vivo toxicity data for the three HDAC inhibitors.

InhibitorAnimal ModelDosing RegimenObserved ToxicityReference
This compound BDF1 miceUp to 50 mg/kg, i.p., every other day for 6 dosesNo subsidiary effects, such as body weight loss, were observed.[1]
Trichostatin A (TSA) Swiss albino mice14-day repeated oral and intravenous administrationHigh doses (100 µg/kg oral, 50 µg/kg i.v.) led to enlarged, congested, and discolored kidneys with degenerated glomeruli and tubules. No Observed Adverse Effect Level (NOAEL) was determined to be ~50 µg/kg b.w for oral and ~25 µg/kg b.w for intravenous administration.[4][5]
Vorinostat (SAHA) Mice25, 50, or 100 mg/kg/day for five days (oral)Caused structural and numerical chromosomal damage, DNA strand breaks, oxidative DNA damage, and DNA hypomethylation in bone marrow cells in a dose-dependent manner.[6]
Rats and Dogs26-week oral dosingIn rats, adverse effects included decreased food consumption, weight loss, and hematologic changes. In dogs, primary adverse effects were gastrointestinal. The NOAEL in dogs was 60 mg/kg/day.[7]

Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for optimizing dosing schedules and ensuring target engagement.

InhibitorAnimal ModelRoute of AdministrationKey Pharmacokinetic ParametersReference
This compound N/AN/AIn vivo pharmacokinetic data for this compound in mouse models was not readily available in the public literature.
Trichostatin A (TSA) Nontransgenic and SMA model miceIntraperitonealRapidly absorbed into the plasma within 2 minutes with a plasma half-life of approximately 5-10 minutes.[4]
Vorinostat (SAHA) Nude mice with uterine sarcoma xenograftsIntraperitoneal (50 mg/kg/day)Achieved concentrations sufficient to reduce tumor growth by more than 50%.[8]
Patients with advanced cancerOralLinear pharmacokinetics from 200 to 600 mg, with an apparent half-life of 91 to 127 minutes and 43% oral bioavailability.[7]

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. The diagrams below illustrate the general mechanism of HDAC inhibition and the experimental workflow for in vivo efficacy studies.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation (by HATs) Chromatin Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin Leads to Acetylated_Histone->Histone Deacetylation Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histone->Open_Chromatin Promotes Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest HDAC_Inhibitor HDAC Inhibitor (e.g., this compound, TSA, SAHA) HDAC_Inhibitor->HDAC Inhibits

Caption: General mechanism of HDAC inhibition leading to anti-tumor effects.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Animal_Model Animal Model Selection (e.g., BDF1 or C57BL/6 Mice) Tumor_Inoculation Tumor Cell Inoculation (B16 Melanoma) Animal_Model->Tumor_Inoculation Drug_Administration Drug Administration (this compound, TSA, or Vehicle) Tumor_Inoculation->Drug_Administration Tumor_Measurement Tumor Growth Monitoring (Tumor Volume/Weight) Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis (Increased Lifespan %) Drug_Administration->Survival_Analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

In vivo, Vorinostat has been shown to interfere with hypoxia signaling by acetylating Hsp90, which in turn decreases the nuclear translocation of HIF-1α.[9] Trichostatin A has been demonstrated to affect the NFκB signaling pathway in T-cells.[10] The detailed in vivo signaling pathways modulated by this compound require further investigation, though it is known to inhibit class I and II HDACs, leading to the accumulation of acetylated histones and subsequent changes in gene expression that regulate the cell cycle and apoptosis.[2][11]

Conclusion

This comparative guide provides a snapshot of the current in vivo data for this compound, Trichostatin A, and Vorinostat. Based on the available evidence, this compound demonstrates significant in vivo anti-tumor efficacy in the B16 melanoma model with a favorable initial toxicity profile. Trichostatin A also shows efficacy in the same model but with noted dose-dependent toxicity. While in vivo data for Vorinostat in the B16 melanoma model is lacking, it exhibits potent in vitro activity and has a more extensively characterized toxicity profile in various animal models.

The choice of an HDAC inhibitor for further research and development will depend on the specific therapeutic context, balancing efficacy against the potential for adverse effects. The experimental protocols and signaling pathway information provided herein should serve as a valuable resource for designing future preclinical studies to directly compare these and other HDAC inhibitors in a head-to-head manner. Such studies are crucial for a definitive assessment of their relative therapeutic potential.

References

Assessing the selectivity of Oxamflatin for different HDAC isoforms.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Oxamflatin's inhibitory activity against various histone deacetylase (HDAC) isoforms. The information is intended to assist researchers in assessing its potential as a selective HDAC inhibitor for therapeutic development and as a tool for studying the specific roles of HDAC isoforms in biological processes.

Overview of this compound

This compound is a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1] Its inhibition of HDACs leads to the hyperacetylation of histones, which in turn modulates gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] Structurally, it is a hydroxamic acid derivative, a common feature among many HDAC inhibitors that chelate the zinc ion in the enzyme's active site.[3]

Comparative Analysis of HDAC Isoform Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against a panel of human HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For comparative purposes, the IC50 values for two other well-known HDAC inhibitors, Scriptaid and SAHA (Vorinostat), are also included.

HDAC IsoformThis compound IC50 (nM)Scriptaid IC50 (nM)SAHA IC50 (nM)
Class I
HDAC1<20<2070
HDAC2<20<20160
HDAC3<1011080
HDAC8<20130330
Class IIa
HDAC4Data not availableData not availableData not available
HDAC5Data not availableData not availableData not available
HDAC7840>10,000>10,000
HDAC9Data not availableData not availableData not available
Class IIb
HDAC63903420
HDAC10Data not availableData not availableData not available
Class IV
HDAC11Data not availableData not availableData not available

Data sourced from scientific literature. "Data not available" indicates that the IC50 values for this compound against these specific isoforms were not found in the reviewed literature.

Based on the available data, this compound demonstrates potent inhibition of Class I HDACs (HDAC1, 2, 3, and 8), with IC50 values in the low nanomolar range. It also shows inhibitory activity against the Class IIb isoform HDAC6 and the Class IIa isoform HDAC7, albeit at higher concentrations. This profile suggests that this compound is a pan-inhibitor of Class I HDACs with some activity against certain Class II isoforms.

Experimental Protocols

The determination of HDAC inhibitor selectivity is typically performed using in vitro enzymatic assays. A common method involves the use of a fluorogenic substrate. Below is a detailed, generalized protocol for such an assay.

Fluorometric HDAC Activity Assay

1. Principle:

This assay measures the enzymatic activity of a specific recombinant HDAC isoform by monitoring the deacetylation of a fluorogenic substrate. The substrate consists of an acetylated lysine residue linked to a fluorescent molecule. Upon deacetylation by the HDAC enzyme, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the compound.

2. Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Developer (containing a protease, such as trypsin)

  • HDAC Inhibitor (e.g., this compound, Trichostatin A as a positive control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

3. Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the recombinant HDAC enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor (this compound) and the positive control inhibitor (e.g., Trichostatin A) in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • Recombinant HDAC enzyme solution

    • Mix the contents of the wells gently.

  • Enzyme Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Signal Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution to each well.

    • Incubate the plate at room temperature for a further 10-15 minutes to allow for complete cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all other readings.

  • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the biological consequences of HDAC inhibition by this compound, the following diagrams are provided.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Reaction cluster_dev 3. Signal Development cluster_read 4. Data Acquisition Enzyme Recombinant HDAC Enzyme Plate 96-well Plate Enzyme->Plate Substrate Fluorogenic Substrate Substrate->Plate Inhibitor This compound (Serial Dilutions) Inhibitor->Plate Incubation Incubate at 37°C Plate->Incubation Developer Add Developer (Protease) Incubation->Developer RT_Incubation Incubate at RT Developer->RT_Incubation Reader Fluorescence Plate Reader RT_Incubation->Reader Analysis IC50 Calculation Reader->Analysis

Caption: Workflow for Fluorometric HDAC Inhibition Assay.

G This compound This compound HDAC HDACs (e.g., HDAC1, 2, 3) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) OpenChromatin Relaxed Chromatin AcetylatedHistones->OpenChromatin Chromatin Chromatin Structure GeneExpression Gene Expression (e.g., p21) OpenChromatin->GeneExpression Alters CellCycleArrest Cell Cycle Arrest (G1 Phase) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: this compound-Induced Signaling Pathway.

References

Cross-validation of Oxamflatin's mechanism of action in multiple cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Oxamflatin's mechanism of action in multiple cell lines. It offers an objective comparison with other histone deacetylase (HDAC) inhibitors, supported by experimental data, to inform research and development decisions.

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. In various cancer cells, the aberrant activity of HDACs contributes to tumor growth and survival. This compound, by inhibiting HDACs, induces histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.

Performance Comparison: this compound vs. Alternatives

This section provides a comparative analysis of this compound against two other well-characterized HDAC inhibitors: Trichostatin A (TSA) and Vorinostat (SAHA). The data presented below summarizes their inhibitory concentrations (IC50) across a range of cancer cell lines, offering a quantitative measure of their anti-proliferative efficacy.

Cell LineCancer TypeThis compound IC50Trichostatin A (TSA) IC50Vorinostat (SAHA) IC50
HeLa Cervical Cancer~6-8 µM[1]~26.4-308.1 nM[2]~0.75 µM[3]
OVCAR-5 Ovarian CancerIn the nM range[4][5]--
SKOV-3 Ovarian CancerIn the nM range[4][5]--
MKN-45 Gastric CancerInduces E-cadherin expression and reduces cell viability--
Various Mouse and Human Tumor Cell Lines MultipleShows antiproliferative activity--
Breast Cancer Cell Lines (MCF-7, T-47D, etc.) Breast Cancer-Mean IC50 of 124.4 nM[2]IC50 of 0.75 µM in MCF-7[3]
Prostate Cancer Cell Lines (LNCaP, PC-3, etc.) Prostate Cancer--2.5-7.5 µM[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The data presented here is a compilation from various studies to provide a comparative overview.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle progression and apoptosis. As a potent HDAC inhibitor, its primary mechanism involves the accumulation of acetylated histones, leading to changes in gene expression.

cluster_cell_cycle Cell Cycle Regulation This compound This compound HDAC HDAC (Histone Deacetylase) This compound->HDAC Inhibition Histone_Acetylation Histone Hyperacetylation This compound->Histone_Acetylation Induces Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (Upregulation) Gene_Expression->p21 CDK4 CDK4 (Downregulation) Gene_Expression->CDK4 cMyc c-Myc (Downregulation) Gene_Expression->cMyc E2F1 E2F1 (Downregulation) Gene_Expression->E2F1 Apoptosis Apoptosis Gene_Expression->Apoptosis Induces G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest Promotes Rb_p Rb Phosphorylation (Downregulation) CDK4->Rb_p Leads to Rb_p->G1_Arrest Inhibition of Rb phosphorylation contributes to

Figure 1: this compound's Mechanism of Action.

Studies have shown that this compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[4][5] Concurrently, it downregulates the expression of key cell cycle regulators such as c-Myc, CDK4, and E2F1, and reduces the phosphorylation of the retinoblastoma (Rb) protein.[4][5] This concerted action halts the cell cycle at the G1 phase, preventing cancer cell proliferation. Furthermore, this compound's induction of gene expression changes also triggers apoptotic pathways, leading to programmed cell death.

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, this section details the methodologies for the key experiments cited.

HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.

start Start prepare Prepare HDAC enzyme, substrate, and inhibitor (this compound, TSA, SAHA) start->prepare incubate Incubate enzyme, substrate, and inhibitor prepare->incubate develop Add developer solution to stop the reaction and generate a fluorescent signal incubate->develop measure Measure fluorescence develop->measure analyze Calculate % inhibition and IC50 values measure->analyze end End analyze->end

Figure 2: HDAC Activity Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare solutions of HDAC enzyme, a fluorogenic HDAC substrate, and the test inhibitors (this compound, TSA, SAHA) at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, substrate, and inhibitor in an appropriate assay buffer. Include control wells with no inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add a developer solution to each well. This solution stops the HDAC reaction and contains a reagent that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity in each well using a fluorometer.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with varying concentrations of inhibitors seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % cell viability and IC50 values measure->analyze end End analyze->end

Figure 3: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, TSA, or SAHA. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

start Start treat Treat cells with inhibitors start->treat harvest Harvest and fix cells (e.g., with ethanol) treat->harvest stain Stain cells with a DNA-binding dye (e.g., Propidium Iodide) harvest->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell population in each phase of the cell cycle analyze->quantify end End quantify->end

Figure 4: Cell Cycle Analysis Workflow.

Protocol:

  • Cell Treatment: Culture the cancer cells and treat them with the desired concentrations of this compound, TSA, or SAHA for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content versus cell count. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and c-Myc.

start Start treat Treat cells and prepare cell lysates start->treat sds_page Separate proteins by SDS-PAGE treat->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-p21, anti-c-Myc) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze and quantify protein bands detect->analyze end End analyze->end

Figure 5: Western Blotting Workflow.

Protocol:

  • Sample Preparation: Treat cells with the inhibitors, then lyse the cells to extract the total protein. Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21 or anti-c-Myc).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.

  • Analysis: Capture the chemiluminescent signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its potent inhibition of HDACs. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its well-defined effects on key regulatory pathways, makes it a compelling candidate for further investigation. This guide provides a foundational comparison of this compound with other established HDAC inhibitors, offering valuable data and protocols to aid researchers in their exploration of this promising therapeutic compound. The provided experimental workflows and signaling pathway diagrams serve as a visual aid to understand the cross-validation of its mechanism of action. Further head-to-head comparative studies across a broader range of cancer cell lines will be instrumental in fully elucidating the therapeutic potential of this compound.

References

Benchmarking Oxamflatin Against Next-Generation HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from histone and non-histone proteins, they play a pivotal role in chromatin remodeling and gene expression. Their aberrant activity is linked to the onset and progression of numerous cancers, making them a validated and compelling target for therapeutic intervention.

First-generation HDAC inhibitors (HDACis), such as Oxamflatin, are typically "pan-inhibitors," targeting multiple HDAC isoforms simultaneously. While effective, this broad activity can lead to significant side effects. The field is now advancing towards "next-generation" inhibitors, designed with greater isoform or class selectivity to enhance therapeutic efficacy and improve safety profiles.[1][2][3] This guide provides an objective comparison of this compound against key next-generation HDAC inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: From Pan-Inhibition to Isoform Selectivity

HDAC inhibitors generally function by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[4] This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn trigger cell cycle arrest, differentiation, and apoptosis.[4][5]

This compound is a potent pan-HDAC inhibitor that targets both class I and class II HDACs.[4] Its inhibition of HDAC activity leads to the hyperacetylation of histones, which is associated with its antitumor effects.[6][7] Studies have shown that this compound can arrest the cell cycle in the G1 phase and alter the expression of key regulatory genes, such as upregulating p21 and downregulating c-Myc and CDK4.[6][7]

Next-generation HDAC inhibitors are characterized by their improved selectivity for specific HDAC classes or individual isoforms. This specificity is sought to minimize the off-target effects seen with pan-inhibitors.[1][3]

  • Vorinostat (SAHA): While often considered a first-generation drug, its well-characterized profile serves as a crucial benchmark. It is a pan-inhibitor targeting Class I (HDAC1, 2, 3), Class II (HDAC6, 7), and Class IV (HDAC11) enzymes.[8][9]

  • Romidepsin (FK228): This is a potent, structurally unique inhibitor that shows selectivity for Class I HDACs.[10][11] It is a natural product-derived cyclic peptide that functions as a prodrug, requiring intracellular reduction to become active.[12]

  • Belinostat (PXD101) and Panobinostat (LBH589): These are also considered pan-HDAC inhibitors that have received FDA approval for treating certain cancers.[1]

  • Isoform-Selective Inhibitors: Further research has led to compounds with even greater specificity, such as ACY-1215 (Ricolinostat), which selectively targets HDAC6.[1] The goal of these agents is to isolate the therapeutic benefits associated with inhibiting a single isoform while avoiding the toxicities linked to broader HDAC inhibition.

Below is a diagram illustrating the general signaling pathway affected by HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cell Cellular Response HDACi HDAC Inhibitor (e.g., this compound, Vorinostat) HDAC HDAC Enzyme HDACi->HDAC Inhibits Acetyl Acetyl Groups HDAC->Acetyl Removes Chromatin Condensed Chromatin (Gene Silencing) Histones Histone Proteins Histones->Chromatin OpenChromatin Relaxed Chromatin (Gene Expression Possible) Chromatin->OpenChromatin Acetylation TSG Tumor Suppressor Genes OpenChromatin->TSG GeneExpr Gene Expression TSG->GeneExpr CellCycle Cell Cycle Arrest GeneExpr->CellCycle Apoptosis Apoptosis GeneExpr->Apoptosis Differentiation Differentiation GeneExpr->Differentiation HDAC_Classification cluster_classes cluster_inhibitors HDACs { HDACs |  Zn²⁺-dependent} ClassI Class I HDAC 1, 2, 3, 8 ClassII Class II Class IIa (4, 5, 7, 9) Class IIb (6, 10) ClassIV Class IV HDAC 11 This compound This compound (Pan-Inhibitor) This compound->ClassI This compound->ClassII Vorinostat Vorinostat (Pan-Inhibitor) Vorinostat->ClassI Vorinostat->ClassII Vorinostat->ClassIV Romidepsin Romidepsin (Class I Selective) Romidepsin->ClassI ACY1215 ACY-1215 (HDAC6 Selective) ACY1215->ClassII:f2 WB_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE (Size Separation) B->C D 4. Membrane Transfer (PVDF) C->D E 5. Blocking (BSA/Milk) D->E F 6. Primary Antibody (e.g., anti-AcH3) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H

References

Safety Operating Guide

Essential Safety and Logistics for Handling Oxamflatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of Oxamflatin, a potent histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is essential to minimize exposure risk and maintain a safe research environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as an HDAC inhibitor warrants a cautious approach.[1] The following PPE is recommended for all procedures involving this compound in its solid form or in solution.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood.Consider a fit-tested N95 respirator if there is a risk of aerosol generation outside of a containment device.
Occupational Exposure and Toxicity

No specific Occupational Exposure Limit (OEL) has been established for this compound. However, due to its potency as an HDAC inhibitor, it should be handled as a potent compound. For context, OELs for potent compounds are typically in the low microgram per cubic meter range. The table below provides general toxicity information.

Data PointValueReference
IC₅₀ (HDAC) 15.7 nM--INVALID-LINK--[2]
Purity ≥95%--INVALID-LINK--[3]
Molecular Weight 342.37 g/mol --INVALID-LINK--[3]
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance with a draft shield or a powder containment hood when weighing solid this compound.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Consult the supplier's data sheet for specific storage temperature recommendations (e.g., -20°C for long-term storage).

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare this compound Stock Solution:

    • In a chemical fume hood, weigh out the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes and store at -20°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value of this compound for the specific cell line.

Disposal Plan

All waste contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated gloves, pipette tips, and other disposable materials should be collected in a designated, sealed chemical waste bag.

  • Liquid Waste: Unused solutions and cell culture medium containing this compound should be collected in a labeled, leak-proof chemical waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for chemical waste.

Visual Guidance

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE: Lab coat, double gloves, safety glasses B Work in a chemical fume hood A->B C Weigh solid this compound in a containment hood B->C D Prepare stock solution with sterile DMSO C->D E Perform serial dilutions in culture medium D->E F Treat cells in a 96-well plate E->F G Incubate cells for defined period F->G H Add viability reagent and measure G->H I Collect all contaminated solid waste in a labeled bag H->I J Collect all contaminated liquid waste in a labeled container H->J K Decontaminate work surfaces I->K J->K L Doff PPE and wash hands thoroughly K->L Logical_Relationship Logical Relationship for Risk Mitigation cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome Hazard This compound (Potent HDAC Inhibitor) Engineering Engineering Controls (Fume Hood) Hazard->Engineering Administrative Administrative Controls (SOPs, Training) Hazard->Administrative PPE Personal Protective Equipment Hazard->PPE Safety Minimized Exposure Risk & Safe Research Environment Engineering->Safety Administrative->Safety PPE->Safety

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.